1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-fluoro-4-methoxy-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO3/c1-13-5-3-2-4(8)6(9)7(5)10(11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJJAOMRFFXQENV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718324 | |
| Record name | 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1352317-80-6, 1518996-49-0 | |
| Record name | 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1352317-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | GS-5745 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12296 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-2-fluoro-4-methoxy-3-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene is a substituted aromatic compound with potential applications as an intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its specific substitution pattern offers a unique combination of electronic and steric properties that can be exploited for the development of novel compounds. This guide outlines a proposed synthetic pathway, provides estimated physicochemical properties, and details a hypothetical experimental protocol for its preparation.
Proposed Synthesis Pathway
The synthesis of this compound can be logically approached through the electrophilic nitration of a suitable precursor, 1-bromo-2-fluoro-4-methoxybenzene. The directing effects of the substituents on the benzene ring are crucial for achieving the desired regioselectivity. The methoxy group at the C-4 position is a strong activating, ortho, para-directing group. The fluorine atom at C-2 and the bromine atom at C-1 are deactivating, ortho, para-directing groups. In electrophilic aromatic substitution, the strongly activating methoxy group will predominantly direct the incoming electrophile.
The proposed two-step synthesis is as follows:
-
Synthesis of the Precursor: Preparation of 1-bromo-2-fluoro-4-methoxybenzene. This intermediate can be synthesized via various routes, one of which is the bromination of 3-fluoroanisole.
-
Nitration: The nitration of 1-bromo-2-fluoro-4-methoxybenzene to yield the final product. The methoxy group is expected to direct the nitro group to the C-3 position, which is ortho to the methoxy group and sterically accessible.
Below is a diagram illustrating the proposed logical workflow for the synthesis.
Caption: Proposed Synthesis Workflow.
Estimated Physicochemical Properties
The exact physical and chemical properties of this compound have not been experimentally determined. However, by comparing with structurally similar compounds, we can estimate its properties. The following table summarizes the properties of related isomers.
| Property | 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene | 1-Bromo-2-fluoro-3-nitrobenzene | 1-Bromo-2-fluoro-4-methoxybenzene | 1-Bromo-4-fluoro-2-nitrobenzene |
| Molecular Formula | C₇H₅BrFNO₂[1] | C₆H₃BrFNO₂[2] | C₇H₆BrFO[3] | C₆H₃BrFNO₂[4][5] |
| Molecular Weight | 234.02 g/mol [1] | 220.00 g/mol [2] | 205.02 g/mol [3] | 220.00 g/mol [4][5] |
| Appearance | Not specified | Not specified | Solid[3] | Light yellow powder[4][5] |
| Melting Point | Not specified | Not specified | Not specified | 18-19 °C[6] |
| Boiling Point | Not specified | Not specified | Not specified | ~257.5 °C at 760 mmHg[6] |
| Density | Not specified | Not specified | Not specified | ~1.8 g/cm³ at 25 °C[6] |
Based on these related compounds, this compound is expected to be a solid at room temperature with a molecular weight of approximately 266.02 g/mol . It is likely to be sparingly soluble in water but soluble in common organic solvents.
Detailed Experimental Protocols (Hypothetical)
The following are detailed, hypothetical experimental protocols for the proposed synthesis. Caution: These reactions should be carried out by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Synthesis of 1-Bromo-2-fluoro-4-methoxybenzene (Precursor)
-
Materials: 3-Fluoroanisole, N-Bromosuccinimide (NBS), Acetic Acid, Ice water, Ethyl acetate, Sodium bicarbonate solution (saturated), Brine, Anhydrous sodium sulfate.
-
Procedure:
-
To a solution of 3-fluoroanisole (1 equivalent) in acetic acid, add N-Bromosuccinimide (1.1 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water and extract with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford 1-bromo-2-fluoro-4-methoxybenzene.
-
Step 2: Synthesis of this compound (Final Product)
-
Materials: 1-Bromo-2-fluoro-4-methoxybenzene, Concentrated Sulfuric Acid (H₂SO₄), Concentrated Nitric Acid (HNO₃), Ice, Dichloromethane, Sodium bicarbonate solution (saturated), Brine, Anhydrous sodium sulfate.
-
Procedure:
-
In a round-bottom flask cooled in an ice-salt bath, slowly add concentrated sulfuric acid to 1-bromo-2-fluoro-4-methoxybenzene (1 equivalent) with stirring, maintaining the temperature below 5 °C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of the substrate, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Extract the product with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
-
Mandatory Visualization
The following diagram illustrates the key transformations in the proposed synthesis of this compound.
Caption: Proposed reaction scheme.
References
- 1. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Nitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. 1-Bromo-2-fluoro-3-nitrobenzene | 58534-94-4 | FB69786 [biosynth.com]
- 4. WO2025109026A1 - Process for the preparation of 4-fluoro-3-methoxyaniline - Google Patents [patents.google.com]
- 5. 1-BROMO-4-FLUORO-2-NITROBENZENE 446-09-3 Powder Competitive Price [minstargroup.com]
- 6. researchgate.net [researchgate.net]
"1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene" chemical structure and analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and analysis of 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene, a key intermediate in the development of novel therapeutics.
Chemical Structure and Properties
This compound is a substituted aromatic compound with the molecular formula C₇H₅BrFNO₃. Its chemical identity is confirmed by the Chemical Abstracts Service (CAS) registry number 1352317-80-6. The structural formula and key identifiers are provided below.
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₇H₅BrFNO₃ |
| Molecular Weight | 250.02 g/mol |
| CAS Number | 1352317-80-6 |
| Appearance | Solid |
| Purity | Typically ≥95% |
| Canonical SMILES | COC1=CC=C(Br)C(F)=C1--INVALID-LINK--[O-] |
| InChI Key | LJJAOMRFFXQENV-UHFFFAOYSA-N |
Synthesis Protocol
A documented method for the synthesis of this compound involves the bromination of 1-fluoro-3-methoxy-2-nitrobenzene.[1]
Experimental Procedure:
-
To a solution of 1-fluoro-3-methoxy-2-nitrobenzene (500 mg, 2.92 mmol, 1 equivalent) in acetic acid (5.0 mL), add bromine (1.87 g, 11.7 mmol, 602 µL, 4.0 equivalents).
-
Stir the reaction mixture at 60 °C for 12 hours.
-
After the reaction period, concentrate the mixture under reduced pressure to obtain a residue.
-
Dilute the residue with water to precipitate the crude product.
-
Further purification can be achieved through standard techniques such as recrystallization or column chromatography.
Caption: Workflow for the synthesis of this compound.
Analytical Data
While specific, publicly available spectral data for this compound is limited, patent literature indicates that the structures of compounds synthesized from this intermediate have been confirmed using Nuclear Magnetic Resonance (NMR) and/or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] This suggests that such analytical data is routinely collected for quality control and structural verification in research and development settings.
For researchers working with this compound, it is recommended to acquire the following analytical data:
-
¹H and ¹³C NMR Spectroscopy: To confirm the substitution pattern on the benzene ring and the presence of the methoxy group.
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations, such as the C-Br, C-F, C-O, and NO₂ stretches.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.
Applications in Drug Development
This compound serves as a crucial building block in the synthesis of advanced pharmaceutical intermediates. Its utility has been demonstrated in the development of inhibitors for key biological targets, highlighting its importance in medicinal chemistry.
Role as an Intermediate:
This compound has been utilized in the synthesis of inhibitors for:
-
Receptor-Interacting Protein Kinase 2 (RIPK2): A key signaling molecule involved in the innate immune response.[1]
-
CYP11B2 (Aldosterone Synthase): An enzyme responsible for the final step of aldosterone biosynthesis, a target for cardiovascular diseases.[2]
The presence of multiple functional groups (bromo, fluoro, methoxy, and nitro) on the aromatic ring allows for diverse and regioselective chemical modifications, making it a versatile precursor for the construction of complex molecular architectures required for potent and selective drug candidates.
Caption: Role of this compound in drug discovery.
References
An In-depth Technical Guide to the Predicted Spectroscopic Data of 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the predicted spectroscopic characteristics of 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene . Due to the absence of publicly available experimental spectra for this specific compound, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast its spectral features. The information herein is intended to serve as a reference for the identification and characterization of this molecule.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound based on the analysis of substituent effects and known fragmentation patterns of related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The chemical shifts in NMR spectroscopy are highly influenced by the electron-donating and electron-withdrawing nature of substituents on the benzene ring.[1][2][3] The prediction of chemical shifts for polysubstituted benzenes can be estimated by applying the principle of additivity of substituent chemical shifts (SCS).[4][5]
Predicted ¹H NMR Data (in CDCl₃, relative to TMS)
| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-5 | 7.2 - 7.5 | Doublet | J(H5-H6) ≈ 8-9 |
| H-6 | 7.8 - 8.1 | Doublet | J(H6-H5) ≈ 8-9 |
Note: These are estimations. The actual spectrum may show more complex second-order effects. The chemical shifts are influenced by the strong electron-withdrawing nitro group and the interplay of inductive and resonance effects from all four substituents.
Predicted ¹³C NMR Data (in CDCl₃, relative to TMS)
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
| C-1 (C-Br) | 110 - 120 |
| C-2 (C-F) | 150 - 160 (d, ¹JCF ≈ 240-260 Hz) |
| C-3 (C-NO₂) | 145 - 155 |
| C-4 (C-OCH₃) | 155 - 165 |
| C-5 | 115 - 125 |
| C-6 | 125 - 135 |
| OCH₃ | 55 - 65 |
Note: The carbon attached to fluorine will appear as a doublet with a large coupling constant. Other carbons may also show smaller C-F couplings.[6][7]
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the vibrations of the functional groups present in the molecule.[8][9]
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak |
| 1600 - 1585, 1500 - 1400 | Aromatic C=C Ring Stretch | Medium-Strong |
| 1550 - 1475 | Asymmetric NO₂ Stretch | Strong |
| 1360 - 1290 | Symmetric NO₂ Stretch | Strong |
| 1275 - 1200 | Aryl-O Stretch (Asymmetric) | Strong |
| 1075 - 1020 | Aryl-O Stretch (Symmetric) | Medium |
| 1200 - 1100 | C-F Stretch | Strong |
| 1100 - 1000 | C-Br Stretch | Medium-Strong |
| 900 - 675 | C-H Out-of-Plane Bending | Strong |
Note: The fingerprint region (below 1500 cm⁻¹) will contain numerous complex bands characteristic of the specific substitution pattern.[10] The strong nitro group absorptions are particularly diagnostic.[11]
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is expected to produce a distinct molecular ion peak and a series of fragment ions resulting from the cleavage of the weakest bonds.[12][13]
Predicted Mass Spectrometry Fragmentation Data (EI)
| m/z Value | Proposed Fragment Identity | Comments |
| 263/265 | [M]⁺˙ | Molecular ion. The two peaks in a ~1:1 ratio are characteristic of the presence of one bromine atom (⁷⁹Br/⁸¹Br). |
| 217/219 | [M - NO₂]⁺ | Loss of the nitro group. |
| 233/235 | [M - NO]⁺ | Loss of nitric oxide. |
| 248/250 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group. |
| 232/234 | [M - OCH₃]⁺ | Loss of a methoxy radical. |
| 184 | [M - Br]⁺ | Loss of the bromine atom. |
| 77 | [C₆H₅]⁺ | Phenyl cation, a common fragment in aromatic compounds. |
Note: The fragmentation of aromatic nitro compounds can be complex. The loss of NO₂ followed by CO is a common pathway. The presence of multiple electronegative substituents will influence the relative abundance of the fragment ions.[14][15]
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized for a solid organic compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation :
-
Accurately weigh 5-10 mg of the solid sample for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[16]
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). Ensure the chosen solvent fully dissolves the compound.[17]
-
If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition :
-
Insert the sample into the NMR spectrometer's spinner turbine, ensuring the correct depth.
-
Place the sample into the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.[18]
-
For ¹H NMR, acquire a spectrum using a standard pulse sequence. A typical experiment involves a 90° pulse, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. Collect 8 to 16 scans for a good signal-to-noise ratio.
-
For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.
-
-
Data Processing :
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum manually or automatically.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
-
Identify peak multiplicities and measure coupling constants.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol
Method A: Attenuated Total Reflectance (ATR) [19]
-
Background Scan : Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.
-
Sample Application : Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure : Use the pressure clamp to ensure firm and even contact between the sample and the crystal surface.[20]
-
Data Acquisition : Acquire the sample spectrum. Typical settings are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.
-
Cleaning : After analysis, release the pressure clamp, remove the sample, and clean the crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) on a soft wipe.
Method B: KBr Pellet Method [21]
-
Sample Preparation :
-
Grind 1-2 mg of the solid sample to a fine powder using a clean agate mortar and pestle.
-
Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder.
-
Gently mix the sample and KBr until the mixture is homogeneous.
-
-
Pellet Formation :
-
Transfer the powder mixture to a pellet die.
-
Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Data Acquisition :
-
Place the KBr pellet into the spectrometer's sample holder.
-
Acquire the spectrum using similar parameters as for ATR, after running a background scan of the empty sample compartment.
-
Mass Spectrometry (MS) Protocol (GC-MS with EI)
-
Sample Preparation :
-
Prepare a dilute solution of the compound (~1 mg/mL) in a volatile, high-purity solvent such as dichloromethane, ethyl acetate, or hexane.[22]
-
-
Instrument Setup (Gas Chromatograph - GC) :
-
Injector : Set to a temperature of 250-280°C. Use split mode (e.g., 50:1 split ratio) to prevent column overload.
-
Column : Use a standard non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
-
Oven Program : Start at a low temperature (e.g., 50-100°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C. Hold for several minutes to ensure elution.
-
-
Instrument Setup (Mass Spectrometer - MS) :
-
Data Acquisition and Analysis :
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Acquire the data.
-
Identify the chromatographic peak corresponding to the compound of interest.
-
Extract the mass spectrum from the peak.
-
Identify the molecular ion peak and analyze the fragmentation pattern. Compare the spectrum to spectral libraries (e.g., NIST, Wiley) if available for similar structures.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a synthesized organic compound.
Caption: Workflow for Spectroscopic Characterization.
References
- 1. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 2. Substituent Effects on Benzene Rings - ChemistryViews [chemistryviews.org]
- 3. m.youtube.com [m.youtube.com]
- 4. NMR chemical shift prediction of benzenes [stenutz.eu]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. Benzene, 1-bromo-3-nitro- [webbook.nist.gov]
- 15. Benzene, 1-bromo-2-nitro- [webbook.nist.gov]
- 16. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 17. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 18. commons.ggc.edu [commons.ggc.edu]
- 19. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 20. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 21. drawellanalytical.com [drawellanalytical.com]
- 22. uib.no [uib.no]
- 23. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 24. Electron Ionization - Creative Proteomics [creative-proteomics.com]
Technical Guide: Solubility and Stability of 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available quantitative solubility and specific stability data for 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene (CAS No. 1352317-80-6) is limited. This guide provides an overview based on the known properties of structurally similar compounds and general principles of organic chemistry. It also outlines detailed experimental protocols for determining these properties.
Executive Summary
This compound is a substituted aromatic compound with functional groups that influence its physicochemical properties. The presence of a nitro group and halogen atoms suggests that it is likely a solid at room temperature with low aqueous solubility and higher solubility in organic solvents. The electron-withdrawing nature of the nitro group, coupled with the presence of halogens, indicates a degree of chemical stability, though it may be susceptible to degradation under harsh conditions such as high temperature, extreme pH, and UV light exposure. This document provides a framework for the experimental determination of its solubility and stability profiles.
Predicted Physicochemical Properties
While specific data for this compound is scarce, the properties of the isomeric compound 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene (CAS No. 935288-20-3) can offer some insights.
Predicted Solubility Profile
Based on the analogue 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene, the solubility of this compound is expected to follow a similar trend.[1] The nonpolar aromatic ring and the halogen substituents likely contribute to poor solubility in water, while the presence of polar functional groups may allow for some solubility in polar organic solvents.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent | Predicted Solubility | Rationale |
| Water | Practically Insoluble | The molecule is predominantly non-polar. |
| N,N-Dimethylformamide (DMF) | Very Soluble | Aprotic polar solvent capable of dissolving a wide range of organic compounds. |
| Methanol | Soluble | Polar protic solvent that can interact with the polar groups of the solute. |
| Glacial Acetic Acid | Sparingly Soluble | Polar protic solvent, solubility may be limited. |
| Chloroform | Very Slightly Soluble | Non-polar organic solvent. |
Predicted Stability Profile
The stability of nitroaromatic compounds is influenced by the electron-withdrawing nature of the nitro group and the stability of the benzene ring, which makes them generally resistant to oxidative degradation.[2] However, they can be susceptible to other forms of degradation.
-
Thermal Stability: Halogenated nitrobenzyl compounds are known to decompose exothermally, with bromide derivatives being less stable than chlorides.[3] The presence of a nitro group can be an indicator of potential thermal instability.[3] It is recommended that the compound be stored in a dry, cool, and well-ventilated place with the container tightly closed.[4]
-
Photostability: Nitroaromatic compounds are known to be susceptible to photodegradation, which can be initiated by exposure to UV light.[5][6]
-
pH Stability: The molecule lacks readily ionizable groups, suggesting it is likely to be stable under neutral pH conditions. However, under strongly acidic or basic conditions, hydrolysis of the methoxy group or other degradation pathways could be possible, especially at elevated temperatures.
Experimental Protocols
To obtain definitive data on the solubility and stability of this compound, the following experimental protocols are recommended.
Solubility Determination
The shake-flask method is a standard and reliable technique for determining the thermodynamic solubility of a compound.[7]
3.1.1 Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, N,N-dimethylformamide, dichloromethane)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
3.1.2 Experimental Procedure
-
Preparation: Add an excess amount of solid this compound to a series of vials.
-
Solvent Addition: Add a known volume of each selected solvent to the respective vials.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Allow the mixtures to shake for a sufficient period (typically 24-72 hours) to reach equilibrium.
-
Phase Separation: After equilibration, cease shaking and allow the excess solid to settle. Centrifugation can be used to facilitate this process.
-
Sample Collection and Filtration: Carefully withdraw a clear aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial to remove any undissolved microparticles.[7]
-
Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted solution using a validated HPLC-UV or UV-Vis spectroscopy method. A calibration curve prepared from standard solutions of known concentrations is required for accurate quantification.[7]
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L.
Diagram 1: Workflow for Solubility Determination by Shake-Flask Method
Caption: Workflow for determining thermodynamic solubility.
Stability Assessment (Forced Degradation Studies)
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[8] These studies involve exposing the compound to stress conditions more severe than those it would encounter during its shelf life.[5]
3.2.1 Stress Conditions
-
Acid Hydrolysis: Treat a solution of the compound with 0.1 N to 1 N HCl at an elevated temperature (e.g., 60-80 °C).[8]
-
Alkaline Hydrolysis: Treat a solution of the compound with 0.1 N to 1 N NaOH at an elevated temperature (e.g., 60-80 °C).[8]
-
Oxidation: Expose a solution of the compound to an oxidizing agent, such as 3-30% hydrogen peroxide (H₂O₂), at room or elevated temperature.[8]
-
Thermal Degradation: Heat the solid compound or a solution at high temperatures (e.g., 60-105 °C).[8]
-
Photolytic Degradation: Expose the solid compound or a solution to a controlled source of UV and visible light (e.g., a minimum of 1.2 million lux hours and 200 watt hours/m²).[5]
3.2.2 Experimental Procedure
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent system. For hydrolytic studies, the compound may need to be dissolved in a co-solvent if it is poorly water-soluble.[9]
-
Stress Application: Expose the samples to the various stress conditions for a defined period. The goal is to achieve a target degradation of 5-20%.[10]
-
Neutralization: For acid and base hydrolysis samples, neutralize the solutions after the stress period to prevent further degradation.
-
Analysis: Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating analytical method, typically HPLC with a photodiode array (PDA) detector. This method must be able to separate the intact compound from its degradation products.
-
Data Evaluation: Compare the chromatograms of the stressed and unstressed samples to identify and quantify the degradation products. The mass balance should be assessed to ensure that all major degradation products are accounted for.
Diagram 2: Forced Degradation Study Workflow
Caption: Workflow for conducting forced degradation studies.
Data Presentation
All quantitative data from the experimental studies should be summarized in clear and concise tables for easy comparison.
Table 2: Example of Quantitative Solubility Data Presentation
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Water | 25 | ||
| Methanol | 25 | ||
| Ethanol | 25 | ||
| ... | ... |
Table 3: Example of Forced Degradation Study Results
| Stress Condition | Duration | % Degradation of Parent | No. of Degradation Products | Major Degradant (% Area) |
| 0.1 N HCl, 60 °C | 24 h | |||
| 0.1 N NaOH, 60 °C | 24 h | |||
| 3% H₂O₂, RT | 24 h | |||
| 80 °C (Solid) | 48 h | |||
| UV/Vis Light | 7 days |
Conclusion
References
- 1. echemi.com [echemi.com]
- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.com [fishersci.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Chemical stability in dosage forms - Clinical GateClinical Gate [clinicalgate.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. resolvemass.ca [resolvemass.ca]
"1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene" material safety data sheet (MSDS)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Material Safety Data Sheet (MSDS) for 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene was found. The following information is compiled from data on structurally similar compounds and general knowledge of aromatic nitro and halogenated compounds. This guide should be used for informational purposes only. Always consult with a qualified safety professional and refer to the most current safety data available for related compounds before handling this chemical.
Chemical and Physical Properties
| Property | 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene | 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene | 4-Bromo-1-fluoro-2-nitrobenzene |
| Molecular Formula | C₇H₅BrFNO₃[1] | C₇H₅BrFNO₂[2] | C₆H₃BrFNO₂ |
| Molecular Weight | 250.02 g/mol [1] | 234.02 g/mol [2] | 220.0 g/mol [3] |
| Appearance | Solid[1] | Not specified | Dark yellow liquid[3] |
| Boiling Point | Not specified | Not specified | ~257.5 °C at 760 mmHg[3] |
| Density | Not specified | Not specified | ~1.8 g/cm³ at 25 °C[3] |
| Flash Point | Not specified | Not specified | ~109.5 °C[3] |
Hazard Identification and Safety Precautions
Based on the functional groups present (bromo, fluoro, methoxy, and nitro groups on a benzene ring), this compound is anticipated to be a hazardous substance. Aromatic nitro compounds are known to be toxic, mutagenic, and potentially carcinogenic.[4][5] Halogenated aromatic compounds can also exhibit significant toxicity.[6]
Expected Hazards:
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2] The nitro group, in particular, contributes to the toxicity of aromatic compounds.[4]
-
Irritation: Causes skin and serious eye irritation.[2] May cause respiratory irritation.[2]
-
Long-term Effects: May cause damage to organs through prolonged or repeated exposure.[7]
Recommended Safety Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with appropriate cartridges.
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
First-Aid Measures
In case of exposure, follow these general first-aid procedures. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.
-
Skin Contact: Immediately remove contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Handle under an inert atmosphere if the compound is sensitive to air or moisture.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.
Experimental Protocols
General Synthesis Protocol (Hypothetical)
A plausible synthesis for this compound would involve the nitration of a corresponding substituted benzene derivative. The following is a general, hypothetical procedure based on the synthesis of similar compounds.[8]
Reaction: 1-Bromo-2-fluoro-4-methoxybenzene + HNO₃/H₂SO₄ → this compound
Materials:
-
1-Bromo-2-fluoro-4-methoxybenzene
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Dichloromethane (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (or sodium sulfate)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid to 0°C in an ice bath.
-
Slowly add concentrated nitric acid to the cooled sulfuric acid with continuous stirring.
-
Dissolve 1-Bromo-2-fluoro-4-methoxybenzene in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add the solution of the starting material dropwise to the nitrating mixture, maintaining the temperature at 0°C.
-
After the addition is complete, let the reaction stir at 0°C for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture over crushed ice.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
General Protocol for Reduction of the Nitro Group
The nitro group in aromatic compounds can be reduced to an amine, which is a common transformation in drug development. Several methods can be employed.[9][10][11]
Method 1: Catalytic Hydrogenation
-
Dissolve the nitroaromatic compound in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Add a catalyst, such as Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the amino product.
Method 2: Metal-Acid Reduction
-
Suspend the nitroaromatic compound in a mixture of a solvent (e.g., ethanol/water) and an acid (e.g., hydrochloric acid).
-
Add a metal, such as iron powder or tin(II) chloride, in portions.
-
Heat the reaction mixture to reflux and stir until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the amino product.
Visualizations
Caption: General workflow for the safe handling of this compound.
Caption: Potential reactivity pathways for this compound.
References
- 1. 1-bromo-4-fluoro-2-methoxy-5-nitrobenzene | CymitQuimica [cymitquimica.com]
- 2. 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene | C7H5BrFNO2 | CID 58540400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of action of toxic halogenated aromatics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-Bromo-2-fluoro-4-methoxybenzene | C7H6BrFO | CID 3718444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Bromo-1-fluoro-2-nitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 9. web.mst.edu [web.mst.edu]
- 10. researchgate.net [researchgate.net]
- 11. lkouniv.ac.in [lkouniv.ac.in]
The Synthetic Versatility of 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene: A Technical Primer
For Immediate Release
This technical guide explores the potential applications of the polysubstituted aromatic compound, 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene, in the realm of modern organic synthesis. While specific literature on this exact molecule is limited, its rich functionality suggests a versatile role as a key building block in the construction of complex organic molecules, particularly in the fields of pharmaceutical and materials science. This document outlines its predicted reactivity based on well-established chemical principles and data from analogous structures, providing researchers, scientists, and drug development professionals with a roadmap for its potential utilization.
Core Reactivity and Synthetic Potential
The synthetic utility of this compound is dictated by the interplay of its four distinct functional groups: a bromine atom, a fluorine atom, a methoxy group, and a nitro group. The electronic nature and strategic positioning of these substituents on the benzene ring open avenues for a variety of selective transformations. The strong electron-withdrawing nitro group significantly influences the reactivity of the entire aromatic system, setting the stage for several key reaction classes.
Predicted Reaction Pathways
Based on extensive data from structurally similar compounds, three primary reaction pathways are anticipated for this compound: Nucleophilic Aromatic Substitution (SNA r), Palladium-Catalyzed Cross-Coupling, and Nitro Group Reduction.
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom at the 2-position is highly activated towards nucleophilic aromatic substitution due to the presence of the ortho- and para-directing nitro group. This strong activation makes the fluorine atom an excellent leaving group, allowing for the introduction of a wide range of nucleophiles.
Potential Nucleophiles and Products:
-
Amines: Reaction with primary or secondary amines would yield N-substituted-2-amino-4-methoxy-3-nitrobenzene derivatives, which are valuable precursors for various heterocyclic compounds.
-
Alkoxides: Treatment with alkoxides would lead to the formation of dialkoxy-nitrobenzene derivatives.
-
Thiols: Reaction with thiols would provide access to thioether-containing aromatic compounds.
Caption: Predicted Nucleophilic Aromatic Substitution (SNAr) pathway.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 1-position is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions are cornerstones of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Potential Coupling Partners and Products:
-
Boronic Acids (Suzuki-Miyaura): Coupling with aryl or alkyl boronic acids would produce novel biaryl or alkyl-aryl compounds. This is a powerful method for extending the carbon skeleton.[1]
-
Amines (Buchwald-Hartwig): This reaction would provide an alternative route to N-arylated products, complementing the SNAr pathway.
-
Alkynes (Sonogashira): Coupling with terminal alkynes would introduce an alkynyl moiety, a versatile functional group for further transformations.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Nitro Group Reduction
The nitro group is readily reduced to an amino group under various conditions. This transformation is fundamental in the synthesis of many pharmaceuticals and dyes. The resulting aniline derivative can undergo a plethora of subsequent reactions, including diazotization, acylation, and cyclization.
Common Reduction Methods:
-
Catalytic Hydrogenation: Using catalysts such as Pd/C or Raney Nickel with hydrogen gas is a clean and efficient method. Raney Nickel is often preferred to avoid dehalogenation.
-
Metal/Acid Reduction: Reagents like iron (Fe) or tin(II) chloride (SnCl2) in acidic media are classic and effective methods for nitro group reduction.[2][3][4]
Caption: Logical flow of nitro group reduction and subsequent reactions.
Quantitative Data from Analogous Systems
The following tables summarize typical reaction conditions and yields for the key transformations discussed, based on data from structurally related bromofluoronitrobenzene derivatives. These serve as a starting point for reaction optimization with this compound.
Table 1: Nucleophilic Aromatic Substitution with Amines
| Aryl Halide (Analogue) | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1-Bromo-2,4-difluoronitrobenzene | Morpholine | Ethanol | 80 | 4 | 95 |
| 1-Chloro-2,4-dinitrobenzene | Dimethylamine | Ethanol | 25 | 2 | 98 |
| 5-Fluoro-2-nitroaniline | Aniline | DMSO | 120 | 12 | 78 |
Table 2: Suzuki-Miyaura Cross-Coupling
| Aryl Bromide (Analogue) | Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| 1-Bromo-4-fluorobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 92 |
| 1-Bromo-2-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | Na₂CO₃ | Dioxane/H₂O | 90 | 85 |
| 4-Bromonitrobenzene | 4-Methoxyphenylboronic acid | PdFe₂O₄ | K₂CO₃ | Methanol/H₂O | 100 | 95 |
Table 3: Nitro Group Reduction
| Nitro Compound (Analogue) | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1,3-Dinitrobenzene | Zn/NH₄Cl | Water | Reflux | 3 | 85 |
| 4-Nitroacetophenone | Sn/HCl | Ethanol | Reflux | 2 | 90 |
| 2-Nitrophenol | H₂ (1 atm), Pd/C | Methanol | 25 | 1 | >95 |
Detailed Experimental Protocols (Generalized)
The following are generalized experimental protocols for the key reaction types, which should be adapted and optimized for this compound.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol, DMSO, or DMF) is added the amine (1.2 eq) and a base (e.g., K₂CO₃ or Et₃N, 2.0 eq).
-
The reaction mixture is heated to a temperature between 80-120 °C and monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the desired N-substituted product.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
-
A mixture of this compound (1.0 eq), the corresponding boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq) is placed in a reaction vessel.
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
A degassed solvent system (e.g., a mixture of toluene and water) is added.
-
The reaction mixture is heated to 90-110 °C with vigorous stirring until the starting material is consumed (as monitored by TLC or GC-MS).
-
After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried, and concentrated.
-
The crude product is purified by flash chromatography to yield the coupled product.
Protocol 3: General Procedure for Nitro Group Reduction with Iron
-
In a round-bottom flask, this compound (1.0 eq) is dissolved in a mixture of ethanol and water.
-
Iron powder (5.0 eq) and a catalytic amount of hydrochloric acid (or acetic acid) are added to the solution.
-
The mixture is heated to reflux and stirred until the reaction is complete (monitored by TLC).
-
The hot reaction mixture is filtered through a pad of celite to remove the iron salts.
-
The filtrate is concentrated, and the pH is adjusted to basic with an aqueous solution of NaHCO₃ or NaOH.
-
The aqueous layer is extracted with an organic solvent.
-
The combined organic extracts are dried and concentrated to give the crude aniline derivative, which can be purified by crystallization or chromatography.
Conclusion
This compound represents a promising, albeit underexplored, building block for organic synthesis. Its unique substitution pattern allows for a range of selective transformations, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and nitro group reduction. These reactions provide access to a diverse array of complex molecules with potential applications in medicinal chemistry and material science. The experimental data and protocols provided in this guide, derived from analogous systems, offer a solid foundation for researchers to begin exploring the synthetic utility of this versatile compound. Further investigation into the specific reactivity and applications of this compound is warranted and is expected to unveil novel synthetic pathways and molecular architectures.
References
- 1. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. davidpublisher.com [davidpublisher.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Strategic Utility of 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene in Pharmaceutical Development: A Technical Guide
For Immediate Release
Shanghai, China – December 26, 2025 – In the intricate landscape of pharmaceutical research and drug development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. This technical guide delves into the core attributes of 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene, a highly functionalized aromatic compound, and elucidates its potential as a versatile intermediate in the creation of next-generation pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals actively engaged in the synthesis and discovery of new chemical entities.
Physicochemical Properties and Structural Features
This compound (CAS No. 1352317-80-6) is a polysubstituted benzene derivative characterized by a unique arrangement of functional groups that impart a desirable combination of reactivity and metabolic stability. The presence of a bromine atom, a fluorine atom, a methoxy group, and a nitro group on the aromatic ring offers multiple avenues for synthetic elaboration.
| Property | Value |
| CAS Number | 1352317-80-6 |
| Molecular Formula | C₇H₅BrFNO₃ |
| Molecular Weight | 250.02 g/mol |
| Appearance | (Predicted) Pale yellow solid |
| Solubility | (Predicted) Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. |
Note: Experimental physical properties for this specific compound are not widely available in public literature; the stated properties are based on closely related analogues and computational predictions.
The strategic placement of these substituents governs the molecule's reactivity. The electron-withdrawing nature of the nitro and fluoro groups activates the aromatic ring for nucleophilic aromatic substitution, while the bromine atom provides a handle for various cross-coupling reactions. The methoxy group, an electron-donating group, can influence the regioselectivity of these reactions.
Synthetic Pathways and Key Reactions
While a specific, detailed synthesis for this compound is not extensively documented in peer-reviewed literature, a plausible and efficient synthetic route can be postulated based on established organic chemistry principles and protocols for analogous compounds. The proposed pathway involves the sequential functionalization of a readily available starting material.
A potential synthetic workflow is outlined below:
Figure 1. Proposed high-level synthetic workflow for this compound.
Experimental Protocol: Nitration of 2-Bromo-3-fluoroanisole (Hypothetical)
This protocol is a generalized procedure based on standard nitration reactions of substituted anisoles and should be optimized for the specific substrate.
Materials:
-
2-Bromo-3-fluoroanisole
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-Bromo-3-fluoroanisole (1.0 eq) in dichloromethane at 0°C using an ice bath.
-
Slowly add concentrated sulfuric acid (2.0 eq) to the stirred solution, maintaining the temperature at 0°C.
-
In a separate flask, prepare the nitrating mixture by cautiously adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.0 eq) at 0°C.
-
Add the nitrating mixture dropwise to the solution of the anisole derivative over 30 minutes, ensuring the internal temperature does not exceed 5°C.
-
After the addition is complete, allow the reaction to stir at 0°C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture over crushed ice and extract the product with dichloromethane.
-
Wash the organic layer sequentially with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Application as a Building Block for Kinase Inhibitors
The structural motif of a substituted aniline or anisole is a common feature in a multitude of kinase inhibitors. The strategic positioning of the functional groups in this compound makes it an attractive precursor for the synthesis of such inhibitors. The nitro group can be readily reduced to an amine, which can then serve as a key pharmacophore for interaction with the hinge region of a kinase active site. The bromo and fluoro substituents can be utilized to modulate potency, selectivity, and pharmacokinetic properties.[1][2]
A key transformation in the utilization of this building block is the reduction of the nitro group to an aniline, followed by a Suzuki coupling reaction to introduce further complexity.
Figure 2. Logical workflow for the utilization of this compound in the synthesis of kinase inhibitors.
Experimental Protocol: Suzuki Coupling of a Derived Aniline (Generalized)
This protocol is a general procedure for the Suzuki-Miyaura cross-coupling of an aryl bromide with a boronic acid.
Materials:
-
Aniline derivative of this compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane/Water, Toluene/Ethanol/Water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add the aniline derivative (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent and the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir for the required time (monitor by TLC or LC-MS).
-
After completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl compound.[3]
Potential Biological Targets and Signaling Pathways
Given the prevalence of the substituted aniline scaffold in kinase inhibitors, it is plausible that derivatives of this compound could be designed to target key signaling pathways implicated in diseases such as cancer and inflammation. One such critical pathway is the PI3K/AKT/mTOR signaling cascade, which is frequently dysregulated in various cancers.[4]
Figure 3. A simplified representation of the PI3K/AKT/mTOR signaling pathway, a potential target for inhibitors synthesized from the title building block.
Inhibitors designed from this building block could potentially bind to the ATP-binding site of PI3K or other kinases in this pathway, thereby blocking downstream signaling and inhibiting cancer cell growth and survival. The unique substitution pattern of the starting material allows for fine-tuning of the inhibitor's properties to achieve high potency and selectivity.
Conclusion
This compound represents a promising and versatile building block for the synthesis of complex pharmaceutical agents. Its rich chemical functionality provides a robust platform for the introduction of diverse structural motifs, making it particularly suitable for the development of kinase inhibitors. The synthetic strategies and potential applications outlined in this guide underscore the value of this compound in modern drug discovery programs. Further exploration and optimization of synthetic routes and biological evaluations are warranted to fully realize its potential in developing novel therapeutics.
References
- 1. Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a new class of anilinoquinazoline inhibitors with high affinity and specificity for the tyrosine kinase domain of c-Src - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. stmarys-ca.edu [stmarys-ca.edu]
An In-depth Technical Guide to the Reactivity of 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted reactivity of 1-bromo-2-fluoro-4-methoxy-3-nitrobenzene with various nucleophiles. Due to the limited availability of specific experimental data for this compound, this guide draws upon established principles of nucleophilic aromatic substitution (SNAr) reactions and data from analogous compounds to offer a predictive analysis.
Core Concepts: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental reaction in organic synthesis where a nucleophile displaces a leaving group on an aromatic ring. The reaction typically proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex. The rate of SNAr reactions is significantly influenced by the nature of the substituents on the aromatic ring, the leaving group, and the incoming nucleophile. Electron-withdrawing groups (EWGs), such as nitro groups (-NO₂), are crucial for activating the aromatic ring towards nucleophilic attack by stabilizing the negative charge of the Meisenheimer intermediate.
In the case of this compound, the molecule possesses a strong electron-withdrawing nitro group, which is expected to significantly activate the ring for SNAr. The molecule also contains two potential leaving groups, a bromine atom and a fluorine atom, and an electron-donating methoxy group.
Predicted Reactivity and Regioselectivity
The reactivity of this compound in SNAr reactions is governed by the interplay of the electronic effects of its substituents.
-
Activating Group: The nitro group (-NO₂) at the 3-position is a powerful electron-withdrawing group. Through its negative inductive (-I) and mesomeric (-M) effects, it strongly withdraws electron density from the aromatic ring, making the carbons bonded to the halogens more electrophilic and susceptible to nucleophilic attack. The stabilization of the negative charge in the Meisenheimer complex is most effective when the EWG is positioned ortho or para to the leaving group. In this molecule, the nitro group is ortho to the fluorine and meta to the bromine.
-
Leaving Groups: Both fluorine and bromine can act as leaving groups. In SNAr reactions, fluoride is generally a better leaving group than bromide. This is because the rate-determining step is typically the initial attack of the nucleophile, and the high electronegativity of fluorine polarizes the C-F bond, making the carbon atom more electrophilic.
-
Directing Effects: The methoxy group (-OCH₃) at the 4-position is an electron-donating group (+M > -I). While it generally activates the ring towards electrophilic substitution, in the context of nucleophilic substitution, its electron-donating nature can have a deactivating effect. However, its position relative to the leaving groups is critical.
Based on these principles, the fluorine atom at the 2-position is predicted to be the more reactive site for nucleophilic attack. The nitro group at the 3-position provides strong ortho-activation for the displacement of the fluoride. The bromine atom at the 1-position is meta to the nitro group and thus less activated.
Quantitative Data Summary (Predicted)
| Nucleophile Class | Predicted Reactivity | Potential Products |
| Amines (e.g., Piperidine) | High | 1-(2-Amino-4-methoxy-3-nitrophenyl)piperidine |
| Alkoxides (e.g., Sodium Methoxide) | Moderate to High | 1-Bromo-2,4-dimethoxy-3-nitrobenzene |
| Thiols (e.g., Thiophenol) | High | 1-Bromo-2-(phenylthio)-4-methoxy-3-nitrobenzene |
Experimental Protocols (Generalized)
The following are generalized protocols for conducting nucleophilic aromatic substitution reactions with this compound. These should be considered as starting points and may require optimization.
Reaction with an Amine Nucleophile (e.g., Piperidine)
Objective: To synthesize 1-(2-(piperidin-1-yl)-4-methoxy-3-nitrophenyl)ethan-1-one.
Materials:
-
This compound
-
Piperidine
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol).
-
Dissolve the starting material in anhydrous DMF (5 mL).
-
Add piperidine (2.0 mmol) to the solution, followed by potassium carbonate (2.0 mmol).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reaction with an Alkoxide Nucleophile (e.g., Sodium Methoxide)
Objective: To synthesize 1-bromo-2,4-dimethoxy-3-nitrobenzene.
Materials:
-
This compound
-
Sodium methoxide (or sodium metal and anhydrous methanol)
-
Anhydrous Methanol or DMF
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a solution of sodium methoxide (1.2 mmol) in anhydrous methanol or DMF.
-
Add a solution of this compound (1.0 mmol) in the same solvent to the methoxide solution at room temperature.
-
Stir the reaction mixture at room temperature to 60 °C for 2-8 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Reaction with a Thiol Nucleophile (e.g., Thiophenol)
Objective: To synthesize 1-bromo-4-methoxy-3-nitro-2-(phenylthio)benzene.
Materials:
-
This compound
-
Thiophenol
-
Potassium Carbonate (K₂CO₃) or another suitable base
-
Anhydrous Acetonitrile or DMF
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in anhydrous acetonitrile or DMF (10 mL).
-
Add thiophenol (1.1 mmol) and potassium carbonate (1.5 mmol).
-
Stir the mixture at room temperature for 1-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel.
Signaling Pathways and Experimental Workflows (Visualized)
As this compound is a synthetic intermediate, its direct involvement in biological signaling pathways has not been reported. The following diagrams illustrate the general workflow for the SNAr reactions described.
Conclusion
This compound is predicted to be a reactive substrate for nucleophilic aromatic substitution, primarily at the fluorine-bearing carbon, due to the strong activating effect of the ortho-nitro group. While specific experimental data is scarce, the principles of SNAr reactions allow for the rational design of synthetic routes utilizing this compound. The provided generalized protocols offer a foundation for further experimental investigation. It is important to note that this compound is a synthetic building block and is not known to be involved in biological signaling pathways. Further research is warranted to fully characterize its reactivity profile and explore its potential applications in the synthesis of novel chemical entities.
Methodological & Application
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene is a polysubstituted aromatic compound of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a reactive bromine atom for cross-coupling, a fluorine atom, a methoxy group, and a nitro group, makes it a versatile building block for the synthesis of complex molecular architectures. The electron-withdrawing nature of the nitro and fluoro groups activates the C-Br bond towards oxidative addition to a palladium(0) catalyst, a key step in many cross-coupling reactions. However, the steric hindrance and the potential for competing side reactions necessitate carefully optimized reaction conditions.
This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing this compound. The information presented is based on established methodologies for structurally similar electron-deficient and sterically hindered aryl bromides.
Key Palladium-Catalyzed Cross-Coupling Reactions
The following sections detail the application of several key palladium-catalyzed cross-coupling reactions with this compound, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[1] For a substrate like this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents.
Data Presentation: Suzuki-Miyaura Coupling of Aryl Bromides
| Entry | Aryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound (analogue) | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 (estimated) |
| 2 | 1-Bromo-2-fluoro-3-nitrobenzene | Vinylmagnesium bromide | Not Specified | Not Specified | Not Specified | THF | -40 | 1 | Not Specified |
| 3 | 4-Bromonitrobenzene | Phenylboronic acid | Pd/C (1) | None | Na₂CO₃ | DMA/H₂O | 100 | 1 | 95 |
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Toluene
-
Deionized water
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Add toluene and deionized water (e.g., in a 4:1 ratio).
-
Degas the mixture by bubbling with argon for 15-20 minutes.
-
Under a positive pressure of argon, add Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds.[2] For the target substrate, this reaction enables the introduction of a wide variety of primary and secondary amines, which is a crucial transformation in the synthesis of many pharmaceutical compounds.[3]
Data Presentation: Buchwald-Hartwig Amination of Aryl Bromides
| Entry | Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-3-butoxy-5-nitrobenzene | aq. NH₃ | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 90 |
| 2 | 4-Bromonitrobenzene | Aniline | Pd(OAc)₂ (1) | BINAP (1.5) | NaOtBu | Toluene | 80 | 2 | 98 |
| 3 | 2-Bromonitrobenzene | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Dioxane | 100 | 16 | 85 |
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (1.2-1.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.04 mmol).
-
Add sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add the amine (1.2 mmol) followed by anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to substituted alkynes which are valuable synthetic intermediates.[4][5]
Data Presentation: Sonogashira Coupling of Aryl Bromides
| Entry | Aryl Bromide | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-2,1,3-benzothiadiazole | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | 4 | Et₃N | THF | 60 | 4 | 92 |
| 2 | 1-Bromo-4-nitrobenzene | Phenylacetylene | Pd(OAc)₂ (1) | 2 | Et₃N | DMF | 80 | 6 | 88 |
| 3 | 1-Bromo-2-fluorobenzene | 1-Octyne | PdCl₂(PPh₃)₂ (3) | 5 | i-Pr₂NH | Toluene | 90 | 12 | 75 |
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equivalents)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Add anhydrous THF (5 mL) and triethylamine (2.0 mmol).
-
Add the terminal alkyne (1.2 mmol) via syringe.
-
Stir the reaction mixture at 60 °C.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite, washing with THF.
-
Concentrate the filtrate and purify the residue by column chromatography.
Heck Reaction
The Heck reaction is a carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[6] This reaction is particularly useful for the synthesis of substituted alkenes.
Data Presentation: Heck Reaction of Aryl Bromides
| Entry | Aryl Bromide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-4-(trichloromethyl)benzene | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | DMF | 110 | 4 | 90 |
| 2 | 1-Bromo-4-nitrobenzene | Methyl acrylate | Pd(OAc)₂ (1) | None | NaOAc | NMP | 140 | 5 | 93 |
| 3 | Iodobenzene | Methyl acrylate | Supported Pd | None | Et₃N/Na₂CO₃ | NMP | 120 | 2 | >95 |
Experimental Protocol: Heck Reaction
Materials:
-
This compound
-
Alkene (e.g., Styrene or Methyl acrylate) (1.2-1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous DMF (5 mL) and the alkene (1.2 mmol).
-
Heat the reaction mixture to 120 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Stille Coupling
The Stille coupling involves the reaction of an organotin compound with an organic halide.[7] While the toxicity of organotin reagents is a concern, the reaction is known for its mild conditions and tolerance of a wide range of functional groups.[8]
Data Presentation: Stille Coupling of Aryl Bromides
| Entry | Aryl Bromide | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | (Tributylstannyl)benzene | Pd(PPh₃)₄ (2) | - | - | Toluene | 110 | 16 | 90 |
| 2 | 1-Bromo-4-nitrobenzene | (Tributylstannyl)thiophene | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | CsF | Dioxane | 100 | 12 | 85 |
| 3 | 2-Bromotoluene | Vinyltributyltin | PdCl₂(PPh₃)₂ (3) | - | - | THF | 70 | 24 | 78 |
Experimental Protocol: Stille Coupling
Materials:
-
This compound
-
Organostannane (e.g., (Tributylstannyl)benzene) (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2 mol%)
-
Anhydrous toluene
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol) and Pd(PPh₃)₄ (0.02 mmol).
-
Add anhydrous toluene (5 mL).
-
Add the organostannane (1.1 mmol) via syringe.
-
Heat the reaction mixture to 110 °C.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction and dilute with diethyl ether.
-
Wash the solution with aqueous KF to remove tin byproducts, followed by water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Conclusion
The palladium-catalyzed cross-coupling reactions of this compound provide a powerful and versatile platform for the synthesis of a wide array of complex organic molecules. The protocols and data presented herein, derived from established methodologies for analogous compounds, offer a solid foundation for researchers to explore the synthetic utility of this valuable building block. Optimization of the reaction conditions, including catalyst, ligand, base, and solvent, may be necessary to achieve optimal results for specific coupling partners.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. Stille Coupling [organic-chemistry.org]
- 8. jk-sci.com [jk-sci.com]
Application Notes and Protocols for Suzuki Coupling of 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the Suzuki-Miyaura cross-coupling reaction of the sterically hindered and electron-deficient aryl halide, 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene. The protocol is designed to serve as a robust starting point for the synthesis of novel biaryl compounds, which are of significant interest in medicinal chemistry and materials science. This application note includes recommended reaction conditions, a summary of quantitative data in a tabular format for easy comparison, and a visual representation of the experimental workflow.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organohalide, catalyzed by a palladium complex.[1] This reaction is widely utilized in academic and industrial research due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of the reagents.
The substrate, this compound, presents a unique set of challenges and opportunities for Suzuki coupling. The presence of a strong electron-withdrawing nitro group is expected to facilitate the oxidative addition step of the catalytic cycle. However, the substitution pattern, with groups ortho and meta to the bromine atom, introduces steric hindrance that must be addressed through the careful selection of the catalyst, ligand, and reaction conditions. This protocol is based on established methodologies for Suzuki couplings of sterically hindered and electron-deficient aryl bromides.
Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization of the reaction conditions may be necessary for specific boronic acid coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-formed palladacycle catalyst) (2-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos, or other Buchwald-type ligands) (4-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2.0 - 3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/water, Toluene/water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine solution
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions, workup, and purification.
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (2-5 mol%), and the ligand (if a pre-catalyst without an integrated ligand is used, 4-10 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Addition of Base and Solvent: Under a positive pressure of the inert gas, add the base (2.0-3.0 equiv). Then, add the degassed solvent system (e.g., a 4:1 to 10:1 mixture of organic solvent to water).
-
Reaction: Stir the reaction mixture at the desired temperature (typically between 80 °C and 110 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired biaryl product.
Data Presentation
The following table summarizes typical quantitative parameters for the Suzuki coupling of this compound. These values should be considered as a starting point for optimization.
| Parameter | Recommended Range | Notes |
| Arylboronic Acid | 1.2 - 1.5 equivalents | An excess of the boronic acid is often used to drive the reaction to completion. |
| Palladium Catalyst | 2 - 5 mol% | Higher catalyst loading may be required for challenging substrates. |
| Ligand | 4 - 10 mol% | Buchwald-type ligands are often effective for sterically hindered substrates. |
| Base | 2.0 - 3.0 equivalents | The choice of base can significantly impact the reaction rate and yield. K₃PO₄ and Cs₂CO₃ are often effective for hindered couplings. |
| Solvent | 1,4-Dioxane/H₂O or Toluene/H₂O (4:1 to 10:1) | The water in the solvent system is crucial for the activation of the boronic acid. |
| Temperature | 80 - 110 °C | Higher temperatures may be necessary to overcome the activation energy for sterically hindered substrates. |
| Reaction Time | 4 - 24 hours | Reaction progress should be monitored to determine the optimal time. |
Mandatory Visualization
Caption: Experimental workflow for the Suzuki coupling of this compound.
References
Application of 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene is a versatile, multi-functionalized aromatic compound that serves as a critical building block in the synthesis of complex heterocyclic molecules with significant therapeutic potential. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, a methoxy group, and a nitro group, provides multiple reactive sites for a variety of chemical transformations. This allows for the strategic construction of diverse molecular scaffolds, making it a valuable intermediate in medicinal chemistry for the development of targeted therapies.
The presence of a bromine atom facilitates palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl, heteroaryl, or alkyl groups. The nitro group can be readily reduced to an amine, a key functional group for amide bond formation, cyclization reactions, and the introduction of other functionalities. The fluorine and methoxy groups can influence the physicochemical properties of the final compounds, such as metabolic stability, lipophilicity, and binding affinity to biological targets.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of two distinct classes of therapeutic agents: RIPK2 inhibitors and CYP11B2 inhibitors.
Application 1: Synthesis of Imidazo[1,2-a]pyridine Derivatives as RIPK2 Inhibitors
Receptor-interacting serine/threonine-protein kinase 2 (RIPK2) is a key signaling molecule in the innate immune system, downstream of the pattern recognition receptors NOD1 and NOD2. Dysregulation of the NOD-RIPK2 signaling pathway is implicated in various inflammatory diseases. Consequently, inhibitors of RIPK2 are of significant interest for the development of novel anti-inflammatory therapies. This compound has been utilized as a starting material in the synthesis of potent imidazo[1,2-a]pyridine-based RIPK2 inhibitors[1].
Signaling Pathway of RIPK2
Figure 1: Simplified RIPK2 Signaling Pathway.
Experimental Protocol: Synthesis of this compound
This protocol describes the synthesis of the title compound as a precursor for RIPK2 inhibitors[1].
Materials:
-
1-fluoro-3-methoxy-2-nitrobenzene
-
Acetic acid (AcOH)
-
Bromine (Br₂)
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
Rotary evaporator
Procedure:
-
Dissolve 1-fluoro-3-methoxy-2-nitrobenzene (500 mg, 2.92 mmol) in acetic acid (5.0 mL).
-
To this solution, add bromine (1.87 g, 11.7 mmol, 4.0 equivalents).
-
Stir the reaction mixture at 60 °C for 12 hours.
-
After the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to obtain the crude product.
-
The resulting residue, this compound, can be further purified by standard methods or used directly in the subsequent synthetic steps for the preparation of imidazo[1,2-a]pyridine derivatives.
Experimental Workflow
Figure 2: Synthetic workflow for RIPK2 inhibitors.
Application 2: Synthesis of CYP11B2 Inhibitors
CYP11B2, also known as aldosterone synthase, is a key enzyme in the biosynthesis of aldosterone, a mineralocorticoid hormone that plays a crucial role in regulating blood pressure and electrolyte balance. Overproduction of aldosterone can lead to hypertension and other cardiovascular diseases. Therefore, inhibitors of CYP11B2 are attractive therapeutic targets for the treatment of these conditions. This compound serves as a key intermediate in the synthesis of novel CYP11B2 inhibitors[2].
Signaling Pathway of Aldosterone Synthesis
Figure 3: Simplified Aldosterone Synthesis Pathway.
Experimental Protocol: Reduction of this compound
This protocol details the reduction of the nitro group to an amine, a crucial step in the synthesis of CYP11B2 inhibitors[2].
Materials:
-
This compound
-
Ethanol
-
Water
-
Ammonium chloride (NH₄Cl)
-
Iron powder (Fe)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Dissolve this compound (560 mg, 2.24 mmol) in a mixture of ethanol (10 mL) and water (10 mL).
-
Add ammonium chloride (599 mg, 11.20 mmol) and iron powder (626 mg, 11.20 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Upon completion of the reaction, filter the mixture to remove the iron salts.
-
Concentrate the filtrate to obtain the crude 3-bromo-2-fluoro-6-methoxyaniline.
-
This aniline derivative can then be used in subsequent steps to construct the final CYP11B2 inhibitor.
Experimental Workflow
Figure 4: Synthetic workflow for CYP11B2 inhibitors.
Quantitative Data
At present, specific quantitative data such as IC₅₀ or Kᵢ values for the final compounds derived from this compound are detailed within the referenced patent literature and are not publicly aggregated in a comparative table. Researchers are encouraged to consult the primary patent documents for detailed structure-activity relationship (SAR) data.
| Compound Class | Target | Starting Material | Key Transformation | Reference |
| Imidazo[1,2-a]pyridine derivatives | RIPK2 | This compound | Multi-step synthesis following initial bromination | [1] |
| Novel heterocyclic compounds | CYP11B2 | This compound | Nitro group reduction to form a key aniline intermediate | [2] |
Conclusion
This compound is a highly functionalized and valuable building block for the synthesis of complex, biologically active molecules. The presented applications in the development of RIPK2 and CYP11B2 inhibitors highlight its utility in constructing diverse heterocyclic scaffolds for targeted therapies in inflammatory and cardiovascular diseases. The provided protocols offer a starting point for researchers to utilize this versatile intermediate in their own drug discovery and development programs.
References
Application Notes and Protocols: 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene in API Synthesis
To: Researchers, Scientists, and Drug Development Professionals
Subject: Application of 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene as a Precursor for Active Pharmaceutical Ingredient (API) Synthesis
1. Introduction
This compound is a substituted aromatic compound with multiple functional groups, making it a potentially versatile building block in organic synthesis. Its structure, featuring a bromo, fluoro, methoxy, and nitro group on a benzene ring, offers several reaction sites for the construction of complex molecular architectures. In theory, this compound could serve as a precursor for the synthesis of various APIs, particularly those containing a substituted aniline or related scaffolds. The strategic placement of the different substituents allows for selective chemical transformations, which is a key consideration in multi-step API synthesis.
However, based on a comprehensive review of publicly available scientific literature, patents, and chemical databases, there is currently no specific, documented synthesis of a commercially approved or late-stage clinical trial API that explicitly utilizes this compound as a starting material or key intermediate. While a multitude of bromo-fluoro-nitrobenzene derivatives are employed in medicinal chemistry, the exact substitution pattern of this particular compound does not appear in published synthetic routes for well-known APIs.
This document, therefore, outlines a prospective application of this precursor based on common synthetic transformations used in drug discovery and development. The following sections provide a hypothetical synthetic pathway to a generic kinase inhibitor scaffold, including detailed experimental protocols and relevant data presented in a structured format.
2. Hypothetical Application: Synthesis of a Kinase Inhibitor Scaffold
The structural motifs present in this compound are amenable to the synthesis of various heterocyclic compounds, many of which are privileged scaffolds in kinase inhibitor design. The following workflow illustrates a potential synthetic route.
Workflow for the Hypothetical Synthesis of a Kinase Inhibitor Scaffold
Caption: Hypothetical workflow for the synthesis of a kinase inhibitor scaffold.
3. Experimental Protocols (Hypothetical)
The following protocols are provided as illustrative examples of how this compound could be utilized in a synthetic sequence. These are generalized procedures and would require optimization for any specific target molecule.
Step 1: Nucleophilic Aromatic Substitution
-
Reaction: To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is added an amine (R1-NH2, 1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq).
-
Conditions: The reaction mixture is heated to 80-120 °C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion.
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Step 2: Reduction of the Nitro Group
-
Reaction: The product from Step 1 (Intermediate 1, 1.0 eq) is dissolved in a mixture of ethanol and water. Iron powder (5.0 eq) and a catalytic amount of ammonium chloride are added.
-
Conditions: The mixture is heated to reflux (approximately 80-90 °C) for 2-4 hours. The reaction progress is monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is taken up in an organic solvent and washed with water. The organic layer is dried and concentrated to yield the aniline derivative (Intermediate 2). This intermediate is often used in the next step without further purification.
Step 3: Cyclization to Form a Heterocyclic Core
-
Reaction: The aniline derivative (Intermediate 2, 1.0 eq) is reacted with a suitable cyclizing agent, for example, a 1,3-dicarbonyl compound in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in a high-boiling solvent like toluene or xylene.
-
Conditions: The reaction is heated to reflux with a Dean-Stark apparatus to remove water.
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to afford the final kinase inhibitor scaffold.
4. Data Presentation (Hypothetical)
The following table summarizes the expected (hypothetical) quantitative data for the synthesis of a generic kinase inhibitor scaffold.
| Step | Reaction | Reactants | Product | Yield (%) | Purity (%) |
| 1 | Nucleophilic Aromatic Substitution | This compound, Amine (R1-NH2) | Intermediate 1 | 75-85 | >95 |
| 2 | Nitro Group Reduction | Intermediate 1, Fe/NH4Cl | Intermediate 2 | 80-90 | >90 |
| 3 | Cyclization | Intermediate 2, 1,3-Dicarbonyl Compound | Kinase Inhibitor Scaffold | 60-70 | >98 |
5. Signaling Pathway (Illustrative Example)
Should the synthesized scaffold target a specific kinase, for instance, a receptor tyrosine kinase (RTK), its mechanism of action would involve the inhibition of downstream signaling pathways that promote cell proliferation and survival.
Illustrative Kinase Inhibitor Signaling Pathway
Caption: Inhibition of an RTK signaling pathway by a hypothetical kinase inhibitor.
While this compound possesses the structural features of a promising precursor for API synthesis, particularly in the area of kinase inhibitors, there is a notable absence of its application in the current scientific and patent literature for the synthesis of known drugs. The provided synthetic protocols and data are therefore hypothetical and serve as a guide for potential research and development efforts. Further investigation is required to establish its utility in the synthesis of novel and effective therapeutic agents. Researchers are encouraged to explore the reactivity of this compound in various synthetic schemes to unlock its potential in medicinal chemistry.
Application Notes and Protocols for Microwave-Assisted Synthesis Using 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for utilizing 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene in microwave-assisted organic synthesis. The following sections detail methodologies for key transformations, including Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution (SNAr), which are pivotal in the synthesis of complex bioactive molecules. Microwave irradiation offers significant advantages over conventional heating, including dramatically reduced reaction times, improved yields, and enhanced product purity.
Key Applications
This compound is a versatile building block for the synthesis of a variety of heterocyclic compounds and substituted aromatic systems. The presence of multiple functional groups—a bromine atom, a fluorine atom, a methoxy group, and a nitro group—allows for selective and sequential chemical modifications. The electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution, while the bromine atom provides a handle for palladium-catalyzed cross-coupling reactions.
Molecules derived from this starting material have potential applications in medicinal chemistry, particularly in the development of kinase inhibitors. For instance, derivatives of this scaffold may be explored as inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2), a key signaling molecule involved in inflammatory and immune responses.
Data Presentation: Representative Microwave-Assisted Reactions
The following tables summarize representative conditions and outcomes for key microwave-assisted reactions using this compound. Please note that these are generalized conditions and may require optimization for specific substrates.
Table 1: Microwave-Assisted Suzuki-Miyaura Cross-Coupling
| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (min) | Power (W) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O (4:1) | 120 | 15 | 150 | 85 |
| 2 | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane | 130 | 10 | 200 | 92 |
| 3 | 3-Pyridinylboronic acid | Pd(OAc)₂ (5) / SPhos (10) | K₃PO₄ | Toluene/H₂O (10:1) | 140 | 20 | 250 | 78 |
| 4 | 4-Formylphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/H₂O (4:1) | 110 | 15 | 150 | 88 |
Table 2: Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr)
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (min) | Power (W) | Yield (%) |
| 1 | Morpholine | K₂CO₃ | DMSO | 150 | 10 | 200 | 95 |
| 2 | Aniline | DIPEA | NMP | 160 | 15 | 250 | 89 |
| 3 | Sodium methoxide | - | Methanol | 100 | 5 | 100 | 98 |
| 4 | 4-Aminophenol | K₂CO₃ | DMAc | 140 | 12 | 200 | 91 |
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Suzuki-Miyaura Cross-Coupling
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, DME/H₂O)
-
Microwave reactor vial
-
Magnetic stir bar
Procedure:
-
To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq).
-
Add the arylboronic acid (1.2 mmol, 1.2 eq).
-
Add the palladium catalyst (0.03-0.05 mmol, 3-5 mol%).
-
Add the base (2.0-3.0 mmol, 2.0-3.0 eq).
-
Add the appropriate solvent (5 mL).
-
Seal the vial with a septum cap.
-
Place the vial in the microwave reactor cavity.
-
Irradiate the mixture with microwave energy at the specified temperature and time (e.g., 120 °C for 15 minutes).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: General Procedure for Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr)
Materials:
-
This compound
-
Nucleophile (e.g., amine, alcohol)
-
Base (e.g., K₂CO₃, DIPEA), if necessary
-
Anhydrous polar aprotic solvent (e.g., DMSO, NMP, DMAc)
-
Microwave reactor vial
-
Magnetic stir bar
Procedure:
-
To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq).
-
Add the nucleophile (1.2-1.5 mmol, 1.2-1.5 eq).
-
If required, add the base (2.0-3.0 mmol, 2.0-3.0 eq).
-
Add the solvent (5 mL).
-
Seal the vial with a septum cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at the specified temperature and time (e.g., 150 °C for 10 minutes).
-
Upon completion, cool the reaction vial to room temperature.
-
Pour the reaction mixture into ice-water (50 mL) to precipitate the product.
-
Collect the solid by vacuum filtration.
-
Wash the solid with water and then a small amount of cold diethyl ether.
-
Dry the product under vacuum. If necessary, the product can be further purified by recrystallization or column chromatography.
Visualizations
Diagram 1: General Workflow for Microwave-Assisted Synthesis
Application Notes and Protocols for Flow Chemistry: 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the potential applications of 1-bromo-2-fluoro-4-methoxy-3-nitrobenzene in continuous flow chemistry. The protocols described herein are based on established principles of flow chemistry and nucleophilic aromatic substitution (SNAr) reactions, offering a framework for the development of safe, efficient, and scalable synthetic processes.
Introduction to Flow Chemistry Applications
Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety for highly exothermic or hazardous reactions.[1][2][3] The title compound, this compound, is a highly functionalized aromatic building block well-suited for transformations in a flow environment. Its key structural features for reactivity include:
-
Two Potential Leaving Groups: Both the bromo and fluoro substituents can be displaced by nucleophiles. In nucleophilic aromatic substitution (SNAr) reactions, fluoride is often a better leaving group than bromide.[4][5]
-
Activating Nitro Group: The strongly electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack, particularly at the ortho and para positions.[6][7][8]
-
Methoxy Group: The electron-donating methoxy group can influence the regioselectivity of substitution reactions.
The primary application explored in these notes is the nucleophilic aromatic substitution (SNAr) , a cornerstone reaction in the synthesis of pharmaceuticals and agrochemicals.[6] A subsequent nitro group reduction in a continuous flow setup is also detailed, demonstrating a multistep synthesis approach.
Application: Nucleophilic Aromatic Substitution (SNAr) in Flow
The reaction of this compound with a nucleophile, such as a primary or secondary amine, is a key transformation for introducing molecular diversity. The enhanced safety and control offered by flow chemistry are particularly beneficial for these often exothermic reactions.
Logical Workflow for SNAr in Flow
Caption: General workflow for a continuous flow SNAr reaction.
Experimental Protocol: SNAr with Morpholine
This protocol describes the reaction of this compound with morpholine. The fluorine atom is the more likely leaving group in this SNAr reaction.
Materials:
-
This compound
-
Morpholine
-
Triethylamine (Et3N)
-
Acetonitrile (MeCN)
-
Flow chemistry system with two pumps, a T-mixer, a heated reactor coil, and a back-pressure regulator.
Procedure:
-
Reagent Preparation:
-
Stream A: Prepare a 0.5 M solution of this compound in acetonitrile.
-
Stream B: Prepare a 1.0 M solution of morpholine and a 1.2 M solution of triethylamine in acetonitrile.
-
-
System Setup:
-
Set up the flow reactor as depicted in the workflow diagram.
-
Use a 10 mL PFA reactor coil.
-
Set the reactor temperature to 80 °C.
-
Set the back-pressure regulator to 10 bar to prevent solvent boiling.
-
-
Reaction Execution:
-
Pump Stream A at a flow rate of 0.5 mL/min.
-
Pump Stream B at a flow rate of 0.5 mL/min.
-
This results in a total flow rate of 1.0 mL/min and a residence time of 10 minutes in the reactor coil.
-
-
Steady State and Collection:
-
Allow the system to reach a steady state (typically 3-5 residence times).
-
Collect the product stream. The output can be quenched by flowing into a stirred flask containing a suitable quenching agent, such as water or a dilute acid.
-
-
Work-up and Analysis:
-
The collected reaction mixture can be concentrated under reduced pressure.
-
The residue can be purified by column chromatography to isolate the desired product.
-
Analyze the product by HPLC, GC-MS, and NMR to determine yield and purity.
-
Quantitative Data Summary (Hypothetical)
The following table summarizes hypothetical results from an optimization study of the SNAr reaction, demonstrating the influence of temperature and residence time on product yield.
| Entry | Temperature (°C) | Residence Time (min) | Conversion (%) | Yield (%) |
| 1 | 60 | 10 | 75 | 72 |
| 2 | 80 | 10 | 98 | 95 |
| 3 | 80 | 5 | 85 | 81 |
| 4 | 100 | 10 | >99 | 96 |
| 5 | 100 | 5 | 95 | 92 |
Application: Continuous Flow Nitro Group Reduction
A common subsequent step in synthetic sequences involving nitroaromatics is the reduction of the nitro group to an aniline. This transformation is often carried out using catalytic hydrogenation, which can be efficiently and safely performed in a flow reactor.
Signaling Pathway for a Telescoped SNAr-Reduction
Caption: A telescoped flow setup for SNAr followed by hydrogenation.
Experimental Protocol: Nitro Reduction
This protocol describes the reduction of the nitro-substituted product from the previous SNAr reaction.
Materials:
-
Crude product stream from the SNAr reaction (in acetonitrile).
-
Hydrogen source.
-
Packed-bed reactor (e.g., H-Cube®) with a 10% Pd/C catalyst cartridge.
Procedure:
-
System Setup:
-
The output from the first reactor (after the back-pressure regulator) is directed to the input of the hydrogenation reactor.
-
Set the hydrogenation reactor temperature to 40 °C.
-
Set the hydrogen pressure to 20 bar.
-
-
Reaction Execution:
-
The flow rate of the substrate solution will be determined by the output of the first reaction (1.0 mL/min).
-
Introduce hydrogen gas into the stream.
-
-
Collection and Analysis:
-
The product stream exiting the hydrogenation reactor is collected.
-
The solvent is removed under reduced pressure.
-
The resulting aniline derivative is analyzed for purity and yield.
-
Quantitative Data Summary (Hypothetical)
| Entry | Substrate | Temperature (°C) | H2 Pressure (bar) | Flow Rate (mL/min) | Conversion (%) |
| 1 | Nitro-SNAr Product | 30 | 20 | 1.0 | 90 |
| 2 | Nitro-SNAr Product | 40 | 20 | 1.0 | >99 |
| 3 | Nitro-SNAr Product | 40 | 10 | 1.0 | 95 |
| 4 | Nitro-SNAr Product | 40 | 20 | 0.5 | >99 |
Safety Considerations
-
Exothermic Reactions: SNAr reactions can be highly exothermic. The high surface-area-to-volume ratio of flow reactors provides excellent heat dissipation, mitigating the risk of thermal runaways.[3]
-
Pressurized Systems: Flow chemistry often utilizes elevated pressures to keep solvents in the liquid phase above their boiling points. Ensure all fittings and tubing are rated for the intended pressures.
-
Hydrogenation: Hydrogen is highly flammable. The use of in-situ hydrogen generation or small-volume continuous flow hydrogenators significantly reduces the risks associated with handling large quantities of hydrogen gas.
By leveraging the capabilities of continuous flow technology, the synthesis of complex molecules from this compound can be achieved with greater efficiency, safety, and scalability, making it a valuable approach for pharmaceutical and chemical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A field guide to flow chemistry for synthetic organic chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. vapourtec.com [vapourtec.com]
- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Improving yield in reactions with "1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene"
Welcome to the Technical Support Center for 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving reaction yields and addressing challenges encountered during its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on "this compound" and what types of reactions is it typically used for?
A1: The primary reactive sites are the carbon atoms attached to the bromine and fluorine atoms. The molecule is highly activated for Nucleophilic Aromatic Substitution (SNAr) and is a suitable substrate for various palladium-catalyzed cross-coupling reactions.
-
Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing effect of the nitro group, positioned ortho and para to the halogens, makes the aromatic ring highly susceptible to nucleophilic attack. The fluorine atom is generally the more reactive leaving group in SNAr reactions compared to bromine.
-
Palladium-Catalyzed Cross-Coupling:
-
Suzuki-Miyaura Coupling: The carbon-bromine bond is the primary site for oxidative addition of palladium, enabling the formation of carbon-carbon bonds with boronic acids or esters.
-
Buchwald-Hartwig Amination: The C-Br bond can be selectively targeted for the formation of carbon-nitrogen bonds with a variety of amines.
-
Q2: Which halogen is more reactive in palladium-catalyzed cross-coupling reactions?
A2: In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is significantly more reactive and undergoes oxidative addition more readily than the carbon-fluorine bond. This allows for selective functionalization at the bromine position under carefully controlled conditions.
Q3: Can the nitro group interfere with my reaction?
A3: Yes, the nitro group is sensitive to certain reagents, particularly strong reducing agents. While it is generally stable under the conditions of most palladium-catalyzed coupling reactions, using reagents like boranes in excess or certain strong bases at high temperatures can lead to the reduction of the nitro group to an aniline as a potential side reaction.
Q4: I am observing low or no yield in my Buchwald-Hartwig amination with an electron-deficient aniline. What can I do?
A4: This is a common issue due to the reduced nucleophilicity of electron-deficient anilines. To improve yields, consider the following:
-
Ligand Choice: Employ electron-rich, bulky biaryl phosphine ligands such as XPhos, BrettPhos, or RuPhos. These ligands can accelerate the key steps of the catalytic cycle.
-
Catalyst System: Consider using N-Heterocyclic Carbene (NHC)-palladium complexes, which can offer enhanced stability and activity. Using a well-defined precatalyst (e.g., a G3 or G4 precatalyst) can also lead to more reproducible results.
-
Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) is often necessary to deprotonate the weakly acidic N-H bond of the electron-deficient aniline.[1]
Q5: My Suzuki-Miyaura coupling reaction is not working well. What are some common troubleshooting steps?
A5: Low yields in Suzuki-Miyaura couplings can stem from several factors:
-
Base: The choice of base is critical for activating the boronic acid. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The base must be anhydrous for non-aqueous reactions.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, THF) and water is often used. Ensure solvents are properly degassed to prevent catalyst deactivation.
-
Catalyst and Ligand: Ensure the palladium catalyst and phosphine ligand are appropriate for the substrate. For challenging couplings, more advanced catalyst systems may be required.
-
Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. Temperatures typically range from 80-100 °C.
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Issue | Possible Cause | Troubleshooting Step |
| Low or no yield of the desired biaryl product. | Ineffective activation of the boronic acid. | Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous if required. |
| Deactivation of the palladium catalyst. | Thoroughly degas all solvents and reagents. Run the reaction under an inert atmosphere (e.g., argon or nitrogen). Consider using a more robust precatalyst. | |
| Poor solubility of reagents. | Screen different solvent systems. A mixture of an ethereal solvent (e.g., dioxane, THF) and water is a common starting point. | |
| Steric hindrance around the reaction site. | Use a bulkier phosphine ligand (e.g., XPhos, SPhos) to promote reductive elimination. Increase the reaction temperature and time. | |
| Formation of homocoupled byproducts. | Premature decomposition of the boronic acid. | Add the boronic acid slowly to the reaction mixture at an elevated temperature. Use a milder base if possible. |
| Oxidative homocoupling of the boronic acid. | Ensure the reaction is free of oxygen. |
Buchwald-Hartwig Amination
| Issue | Possible Cause | Troubleshooting Step |
| Low or no yield of the desired arylamine. | Poorly nucleophilic amine. | Use a stronger base (e.g., NaOtBu, KOtBu, LHMDS) to facilitate deprotonation of the amine. |
| Catalyst inhibition or deactivation. | Use a well-defined precatalyst. Ensure a strictly inert atmosphere. Screen different bulky electron-rich phosphine ligands. | |
| Steric hindrance from the substrate or amine. | Switch to a less sterically demanding ligand. Increase the reaction temperature. | |
| Competing hydrodehalogenation (reduction of the C-Br bond). | Presence of water or other proton sources. | Use anhydrous solvents and reagents. |
| β-hydride elimination from the palladium-amido complex. | Use a ligand that promotes faster reductive elimination, such as a biarylphosphine ligand. |
Nucleophilic Aromatic Substitution (SNAr)
| Issue | Possible Cause | Troubleshooting Step |
| Low or no reaction. | Insufficiently reactive nucleophile. | Use a stronger nucleophile (e.g., an alkoxide instead of an alcohol). Add a non-nucleophilic base to generate the active nucleophile in situ. |
| Reaction temperature is too low. | Gradually increase the reaction temperature, monitoring for the formation of side products. | |
| Inappropriate solvent. | Use a polar aprotic solvent such as DMF, DMSO, or NMP to facilitate the SNAr reaction. | |
| Formation of multiple products. | Reaction with other functional groups. | Protect sensitive functional groups on the nucleophile or substrate if necessary. |
| Substitution at the bromine position. | While fluorine is generally a better leaving group in SNAr, very harsh conditions or specific nucleophiles might lead to some substitution at the bromine position. Optimize reaction conditions by lowering the temperature or using a milder base. |
Experimental Protocols
Synthesis of this compound
-
Reactants: 1-fluoro-3-methoxy-2-nitrobenzene (1.0 eq), Bromine (4.0 eq), Acetic Acid.
-
Procedure: To a solution of 1-fluoro-3-methoxy-2-nitrobenzene (500 mg, 2.92 mmol) in acetic acid (5.0 mL), add bromine (1.87 g, 11.7 mmol). The mixture is stirred at 60 °C for 12 hours. The reaction mixture is then concentrated under reduced pressure. The residue is diluted with water and worked up accordingly.[2]
Reduction of the Nitro Group in this compound
-
Reactants: this compound (1.0 eq), Iron powder (5.0 eq), Ammonium chloride (5.0 eq), Ethanol, Water.
-
Procedure: this compound (560 mg, 2.24 mmol) is dissolved in ethanol (10 mL) and water (10 mL). Ammonium chloride (599 mg, 11.20 mmol) and iron powder (626 mg, 11.20 mmol) are added. The reaction solution is stirred at room temperature for 16 hours. After the reaction is complete, the solution is filtered, and the filtrate is concentrated to obtain the crude 3-bromo-2-fluoro-6-methoxyaniline.[3]
Visualizations
Caption: Troubleshooting workflow for low yields in Buchwald-Hartwig amination.
Caption: Generalized pathway for Nucleophilic Aromatic Substitution (SNAr).
References
Technical Support Center: Suzuki Coupling of 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene
This guide is designed for researchers, scientists, and drug development professionals to address common challenges and side reactions encountered during the Suzuki-Miyaura coupling of the sterically hindered and electronically complex substrate, 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling with this compound challenging?
A1: This substrate presents a unique combination of steric and electronic challenges. The presence of two ortho-substituents (a fluoro and a nitro group) to the bromine atom creates significant steric hindrance, which can impede the crucial oxidative addition step in the catalytic cycle. Electronically, the aryl bromide is considered electron-deficient due to the potent electron-withdrawing effects of the nitro and fluoro groups, which generally accelerates oxidative addition.[1] However, this is somewhat counteracted by the electron-donating methoxy group. This complex electronic environment can influence the rates of both the desired coupling and undesired side reactions.
Q2: What are the most common side reactions observed with this substrate?
A2: The primary side reactions to anticipate are:
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Dehalogenation (or Hydrodehalogenation): The bromine atom is replaced by a hydrogen atom, leading to the formation of 2-fluoro-4-methoxy-3-nitrobenzene. This is a common side reaction for electron-deficient aryl halides.
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Protodeboronation: The boronic acid coupling partner reacts with a proton source (like water or alcohol) to replace the boronic acid group with a hydrogen atom. This consumes the nucleophile and reduces the yield of the desired product.
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Homocoupling: The boronic acid couples with itself to form a symmetrical biaryl byproduct. This is often promoted by the presence of oxygen in the reaction mixture.
Q3: How can I identify the formation of the dehalogenated byproduct?
A3: The presence of the dehalogenated byproduct, 2-fluoro-4-methoxy-3-nitrobenzene, can be confirmed using standard analytical techniques:
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Thin-Layer Chromatography (TLC): The dehalogenated product will typically appear as a new, less polar spot compared to the starting aryl bromide.
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Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of the crude reaction mixture will show a peak corresponding to the molecular weight of the dehalogenated compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude product will show a new aromatic proton signal in the region where the carbon-bromine bond was located, coupled to the adjacent fluorine atom.
Troubleshooting Guide
Problem 1: Low yield of the desired product with significant dehalogenation.
This is often the most prevalent side reaction with electron-deficient, sterically hindered aryl halides.
| Parameter | Cause of Dehalogenation | Recommended Solution |
| Base | Strong, non-coordinating bases (e.g., NaOtBu) can sometimes promote dehalogenation. Some bases may also act as hydride donors. | Switch to a weaker, coordinating base like K₃PO₄ or Cs₂CO₃. K₂CO₃ can also be effective. |
| Solvent | Protic solvents (e.g., alcohols) can act as a hydride source, leading to dehalogenation. | Use anhydrous aprotic solvents like dioxane, toluene, or DMF. Ensure solvents are rigorously dried and degassed. |
| Ligand | Ligand choice can influence the relative rates of reductive elimination (product) versus side reactions. | Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) which can promote the desired reductive elimination over dehalogenation for sterically hindered substrates.[2] |
| Temperature | High temperatures can accelerate the rate of dehalogenation. | Attempt the reaction at a lower temperature (e.g., 80-90 °C) for a longer period. Monitor by TLC or LC-MS to find the optimal balance. |
Problem 2: Significant amount of protodeboronated byproduct is observed.
This indicates that your boronic acid is being consumed before it can participate in the cross-coupling.
| Parameter | Cause of Protodeboronation | Recommended Solution |
| Water Content | Water is a primary proton source for this side reaction. While a small amount of water can be beneficial for some Suzuki couplings, excess water is detrimental. | Use anhydrous solvents and reagents. If a co-solvent is needed, minimize the water content (e.g., dioxane/H₂O 10:1). |
| Temperature | Higher temperatures accelerate protodeboronation. | Run the reaction at the lowest effective temperature. |
| Boronic Acid Stability | Some boronic acids (especially heteroaromatic or electron-deficient ones) are inherently unstable. | Use a more stable derivative of the boronic acid, such as a pinacol ester or an MIDA boronate ester, which slowly releases the boronic acid in situ. |
| Base | Strong bases can catalyze the protodeboronation of certain boronic acids. | Consider using a milder base such as K₂CO₃ or CsF. The optimal base is often a balance between promoting transmetalation and minimizing protodeboronation. |
Visualizing Reaction Pathways
The following diagrams illustrate the main catalytic cycle and the competing side reaction pathways.
Caption: Fig 1. Main Suzuki catalytic cycle and key side reactions.
Troubleshooting Workflow
If you are experiencing issues with your reaction, follow this logical troubleshooting workflow.
Caption: Fig 2. Troubleshooting workflow for Suzuki coupling.
Experimental Protocols
General Protocol for a Challenging Suzuki-Miyaura Coupling
This protocol is a starting point and should be optimized for the specific boronic acid partner. Rigorous exclusion of oxygen is critical to prevent homocoupling and catalyst degradation.
Reagents & Equipment:
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This compound (1.0 equiv)
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Arylboronic acid or ester (1.2 - 1.5 equiv)
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Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
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Phosphine ligand (e.g., SPhos, 2.2-4.4 mol%)
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Base (e.g., K₃PO₄, 3.0 equiv)
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Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
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Oven-dried glassware, magnetic stir bar, septum, nitrogen or argon line.
Procedure:
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Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).
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Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes. This is a critical step.
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Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%) and the ligand (e.g., SPhos, 2.2 mol%).
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Solvent Addition: Add the degassed anhydrous solvent (e.g., Dioxane) via syringe to achieve a concentration of 0.1-0.2 M with respect to the aryl bromide.
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Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 90–110 °C).
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Monitoring: Monitor the reaction's progress by TLC or LC-MS at regular intervals (e.g., every 2 hours).
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Workup: After the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
References
Technical Support Center: Purification of Products from 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene Reactions
Welcome to the technical support center for the purification of reaction products derived from 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the purification of compounds synthesized from this versatile starting material.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is primarily used as a substrate in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nitro group activates the aromatic ring, making it susceptible to attack by nucleophiles. The fluorine and bromine atoms serve as leaving groups, with fluorine typically being more reactive in SNAr. Common nucleophiles include amines, alkoxides, and thiols, leading to the formation of a diverse range of substituted nitroaromatic compounds.
Q2: What are the typical physical properties of the products, and how do they influence purification?
A2: Products derived from this starting material are often solids at room temperature with moderate to low solubility in non-polar solvents and higher solubility in polar aprotic solvents. The presence of the nitro group and other heteroatoms generally results in crystalline solids. This crystalline nature makes recrystallization a viable and effective purification method. However, impurities can sometimes cause the product to precipitate as an oil or a gummy solid, complicating purification.
Q3: Which purification techniques are most suitable for the products of these reactions?
A3: The two primary methods for purifying solid organic compounds from these reactions are recrystallization and column chromatography.
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Recrystallization is often the preferred method due to its simplicity and cost-effectiveness, especially when the product is the major component and has good crystallinity.
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Column chromatography is a powerful technique for separating complex mixtures, removing closely related impurities, or purifying non-crystalline products.
Q4: How can I monitor the progress of my reaction to know when to begin purification?
A4: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of these reactions. By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the consumption of the starting material and the appearance of the product spot(s). This allows you to determine the optimal reaction time and when to proceed with work-up and purification.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of products from reactions involving this compound.
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Product oils out instead of crystallizing. | The product may be impure, leading to a lower melting point. The chosen solvent may be too non-polar, or the solution is being cooled too rapidly. | - Try to purify a small sample by column chromatography first to obtain a seed crystal. - Ensure slow cooling of the solution. - Experiment with a slightly more polar solvent or a solvent mixture. |
| No crystals form upon cooling. | The solution may be supersaturated, or the concentration of the product is too low. | - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure product. - Reduce the volume of the solvent by evaporation and allow it to cool again. |
| Low recovery of the purified product. | The product may have significant solubility in the cold recrystallization solvent. Too much solvent may have been used for dissolution or rinsing. | - Ensure the minimum amount of hot solvent is used for dissolution. - Cool the solution in an ice bath to minimize solubility. - Wash the collected crystals with a minimal amount of ice-cold solvent. |
| The purified product is still colored. | Colored impurities may be co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the product. |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of product and impurities. | The chosen mobile phase (eluent) may not have the optimal polarity. The column may be overloaded with the crude product. | - Optimize the eluent system using TLC first to achieve good separation between the spots. A common starting point for these types of compounds is a mixture of hexane and ethyl acetate. - Use a larger column or load less crude material. |
| The product is not eluting from the column. | The mobile phase is not polar enough to move the product through the polar stationary phase (e.g., silica gel). | - Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture. |
| Streaking or tailing of spots on TLC and column. | The compound may be too polar for the eluent, or it could be acidic or basic, leading to strong interactions with the silica gel. The compound might be degrading on the silica. | - Add a small amount of a modifier to the eluent, such as a few drops of acetic acid for acidic compounds or triethylamine for basic compounds. - Consider using a different stationary phase, such as alumina. |
| Cracking of the silica gel bed. | The column was not packed properly, or the solvent level was allowed to drop below the top of the stationary phase. | - Repack the column carefully, ensuring a uniform and compact bed. - Always keep the solvent level above the top of the silica gel. |
Experimental Protocols
General Recrystallization Protocol
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Solvent Selection: Choose a solvent or solvent pair in which the product is sparingly soluble at room temperature but highly soluble when hot. Common solvents for nitroaromatic compounds include ethanol, methanol, isopropanol, ethyl acetate, and toluene, or mixtures such as ethanol/water or ethyl acetate/hexane.[1]
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Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve full dissolution.
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Decoloration (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
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Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
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Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
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Drying: Dry the purified crystals in a vacuum oven or air dry to a constant weight.
General Column Chromatography Protocol
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Eluent Selection: Using TLC, determine a suitable mobile phase (eluent) that provides good separation between the desired product and impurities. The ideal Rf value for the product is typically between 0.2 and 0.4. A common eluent system for these compounds is a mixture of hexane and ethyl acetate.
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Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle, ensuring a uniform and air-free packing.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed.
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Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be kept constant (isocratic elution) or gradually increased (gradient elution) to elute compounds with different polarities.
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Fraction Analysis: Monitor the composition of the collected fractions using TLC.
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Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified compound.
Visualizations
References
"1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene" stability issues and storage conditions
This technical support guide is intended for researchers, scientists, and drug development professionals working with 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene. It provides essential information on stability, storage, and troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Based on available safety data, it is recommended to store this compound in a dry and cool place.[1] Ensure the container is tightly sealed to prevent moisture ingress and potential degradation.
Q2: Are there any known stability issues with this compound?
A2: While specific stability data for this compound is limited, polysubstituted nitroaromatic compounds can exhibit sensitivity to heat, light, and certain chemical environments. The presence of multiple functional groups (bromo, fluoro, methoxy, and nitro) on the benzene ring can influence its reactivity and stability. For instance, increasing the number of nitro groups on a benzene ring can decrease its chemical stability.[2]
Q3: What are the potential decomposition products?
A3: Specific decomposition products for this compound are not well-documented in publicly available literature. However, based on its structure, potential decomposition pathways could involve the cleavage of the carbon-nitro bond, ether linkage, or carbon-halogen bonds under harsh conditions (e.g., high temperature, strong UV radiation, or reaction with strong nucleophiles or reducing agents).
Q4: Is this compound sensitive to light?
A4: Nitroaromatic compounds can be sensitive to light. While specific data for this compound is unavailable, it is a good laboratory practice to store it in an amber vial or in a dark place to minimize the risk of photochemical degradation.
Q5: What are the general handling precautions for this compound?
A5: Always handle this compound in a well-ventilated area, preferably in a fume hood. Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
Troubleshooting Guide
This guide addresses potential issues that may arise during experiments involving this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent reaction yields or unexpected byproducts | Compound degradation due to improper storage or handling. | 1. Verify Storage Conditions: Ensure the compound has been stored in a cool, dry, and dark place. 2. Check for Impurities: Analyze a sample of the starting material using techniques like NMR, HPLC, or GC-MS to check for the presence of degradation products. 3. Use Fresh Stock: If degradation is suspected, use a fresh, unopened container of the compound for subsequent reactions. |
| Discoloration of the solid compound (e.g., yellowing) | Potential slow decomposition or reaction with atmospheric moisture or impurities. | 1. Assess Purity: Use analytical methods (e.g., melting point, spectroscopy) to determine if the discoloration corresponds to a significant loss of purity. 2. Purification: If necessary, recrystallize or purify the compound before use. 3. Inert Atmosphere: For sensitive reactions, handle the compound under an inert atmosphere (e.g., nitrogen or argon). |
| Poor solubility in a given solvent | The compound may have limited solubility in certain solvents. | 1. Consult Literature: Check for reported solubility data for this compound or structurally similar molecules. 2. Solvent Screening: Perform small-scale solubility tests with a range of solvents (polar aprotic, polar protic, nonpolar) to find a suitable one for your application. 3. Gentle Heating/Sonication: Gently warming or sonicating the mixture may aid dissolution, but be cautious of potential thermal degradation. |
| Reaction failure or low conversion | The compound may be unreactive under the chosen conditions, or it may have degraded. | 1. Confirm Compound Integrity: As a first step, verify the purity and identity of your starting material. 2. Review Reaction Conditions: The electron-withdrawing nature of the nitro group and halogens can deactivate the aromatic ring towards certain reactions. Re-evaluate the reaction mechanism and consider if more forcing conditions (higher temperature, stronger reagents) are necessary and compatible with the compound's stability. |
Experimental Protocols
Detailed experimental protocols involving this compound are often specific to the intended reaction. However, a general protocol for its use in a substitution reaction is outlined below, based on its application in patent literature.
Example Protocol: Use in a Substitution Reaction
This is a generalized example and should be adapted and optimized for specific experimental goals.
-
Preparation: In a clean, dry reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve this compound in an appropriate anhydrous solvent (e.g., ethanol, water).
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Reagent Addition: Add the other reactants (e.g., ammonium chloride and iron powder for a reduction of the nitro group) to the solution.
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Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature or elevated). Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up: Once the reaction is complete, quench the reaction mixture appropriately. The work-up procedure may involve filtration to remove solid reagents, followed by extraction with an organic solvent.
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Purification: The crude product is then purified using standard laboratory techniques such as column chromatography, recrystallization, or distillation under reduced pressure to yield the desired product.
Logical Workflow for Troubleshooting
The following diagram illustrates a logical workflow for troubleshooting unexpected results when using this compound.
Caption: A flowchart for systematic troubleshooting.
References
Overcoming poor reactivity of "1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene"
Welcome to the technical support center for 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming the poor reactivity of this versatile but challenging chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the main reactivity challenges associated with this compound?
A1: The primary challenges with this substrate stem from its electronic and structural properties:
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Electron Deficient Ring: The presence of a strong electron-withdrawing nitro group deactivates the aromatic ring, which can slow down the rate-limiting oxidative addition step in palladium-catalyzed cross-coupling reactions like Suzuki and Buchwald-Hartwig amination.[1][2]
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Two Potential Leaving Groups: The molecule possesses both a bromine and a fluorine atom, creating the potential for competitive reactions or lack of selectivity in cross-coupling and nucleophilic aromatic substitution (SNAr) reactions.
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Steric Hindrance: The substituents ortho to the bromine (fluoro and nitro groups) can sterically hinder the approach of the catalyst and coupling partner.
Q2: In a palladium-catalyzed cross-coupling reaction, which halide is more likely to react, the bromide or the fluoride?
A2: In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive and will preferentially undergo oxidative addition over the C-F bond. The relative reactivity of aryl halides in these reactions generally follows the order: I > Br > OTf >> Cl >> F. Therefore, selective coupling at the C-Br position can be achieved with high confidence. C-F bond activation requires specialized, highly active catalyst systems and is generally more challenging.[3]
Q3: Is this molecule susceptible to Nucleophilic Aromatic Substitution (SNAr)?
A3: Yes, the strong electron-withdrawing nitro group activates the aromatic ring for SNAr.[4][5] The positions ortho and para to the nitro group are particularly activated. In this molecule, both the fluorine (ortho) and the bromine (ortho) are in activated positions.
Q4: In an SNAr reaction, which is the better leaving group, fluoride or bromide?
A4: For SNAr reactions, fluoride is typically a better leaving group than bromide.[6] This is because the rate-determining step is the initial nucleophilic attack to form the Meisenheimer complex.[6] The high electronegativity of fluorine polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to attack. Therefore, under SNAr conditions, substitution of the fluorine atom is generally favored over the bromine.
Troubleshooting Guides
This section addresses common issues encountered during reactions with this compound.
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
Your Suzuki-Miyaura coupling reaction to replace the bromine atom is showing low conversion or has failed completely.
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Caption: Troubleshooting workflow for low-yield Suzuki coupling.
Troubleshooting Table: Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Step | Rationale |
| Inefficient Oxidative Addition | Switch to a more electron-rich and sterically bulky phosphine ligand (e.g., SPhos, XPhos, RuPhos). Use a pre-formed palladium(0) catalyst or a G3/G4 precatalyst. | Electron-donating ligands accelerate the oxidative addition step for electron-deficient aryl halides.[2] Precatalysts can ensure efficient generation of the active Pd(0) species. |
| Catalyst Deactivation | Ensure all reagents and solvents are rigorously degassed and anhydrous. Increase catalyst loading to 2-5 mol%. | The active Pd(0) catalyst is sensitive to oxygen.[2] Higher catalyst loading can compensate for some deactivation. |
| Poor Transmetalation | Switch to a stronger base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[7] | The transmetalation step is base-mediated. Stronger bases can accelerate this step, especially with less reactive boronic acids. |
| Side Reactions (Dehalogenation) | Use a weaker base like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[7] Ensure the boronic acid is of high purity. | Dehalogenation can be a competing pathway.[7] Using a milder base may suppress this side reaction. Impurities in the boronic acid can also lead to side reactions. |
Issue 2: Low Yield in Buchwald-Hartwig Amination
Your Buchwald-Hartwig amination to couple an amine at the C-Br position is resulting in a low yield of the desired product.
dot
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Troubleshooting Table: Buchwald-Hartwig Amination
| Potential Cause | Troubleshooting Step | Rationale |
| Incompatible Base | Avoid strong alkoxide bases like NaOtBu or KOtBu, which can react with the nitro group. Use weaker inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃. | The nitro group is sensitive to strongly basic and nucleophilic conditions. Weaker bases are less likely to cause side reactions.[8] |
| Inefficient Catalyst System | Screen different generations of Buchwald ligands (e.g., Xantphos, RuPhos). Use a palladium precatalyst (e.g., Xantphos Pd G3).[9][10] | Ligand choice is critical and depends on the amine coupling partner.[11] Precatalysts offer reliability and high activity.[9] |
| Weakly Nucleophilic Amine | Increase the reaction temperature (e.g., 80-120 °C). Use a more polar solvent like dioxane or DMF to improve solubility and reaction rates. | Higher temperatures can overcome the activation energy barrier for less reactive amines. |
| Competing SNAr Reaction | Run the reaction at the lowest effective temperature. Ensure the base is not overly strong or nucleophilic. | SNAr reactions can compete, especially at high temperatures. Keeping the temperature lower will favor the palladium-catalyzed pathway. |
Issue 3: Unexpected Product from Nucleophilic Aromatic Substitution (SNAr)
You are attempting a reaction with a nucleophile (e.g., an amine, alkoxide, or thiol) and are observing substitution at the fluorine position instead of the intended bromine, or a mixture of products.
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Caption: Logic for selective substitution at C-F vs. C-Br.
Troubleshooting Table: Nucleophilic Aromatic Substitution (SNAr)
| Observation | Probable Cause | Recommended Strategy |
| Substitution occurs at the C-F position | This is the expected outcome for an SNAr reaction. Fluoride is a better leaving group than bromide in this mechanism due to the higher polarization of the C-F bond, which facilitates the initial nucleophilic attack.[6] | To achieve substitution at the fluorine, proceed with standard SNAr conditions (e.g., a suitable base like K₂CO₃ in a polar aprotic solvent like DMF or DMSO at elevated temperatures).[12] |
| A mixture of products is obtained | The reaction conditions may be harsh, or the nucleophile may be particularly reactive, leading to some non-selective substitution at the C-Br position. | To favor C-F substitution, try using milder conditions (lower temperature, weaker base). To achieve clean C-Br substitution, an SNAr approach is not suitable. |
| No reaction occurs | The nucleophile may not be strong enough, or the reaction temperature may be too low. | Use a stronger base to generate a more potent nucleophile (e.g., NaH for alcohols/thiols), or increase the reaction temperature. Ensure the solvent is polar aprotic (e.g., DMF, DMSO).[13] |
Experimental Protocols
The following are generalized protocols and may require optimization for specific substrates. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous, degassed solvents.
Protocol 1: Suzuki-Miyaura Coupling (C-Br Arylation)
dot
Caption: General workflow for Suzuki-Miyaura coupling.
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Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and cesium carbonate (Cs₂CO₃, 2.0 eq).
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Catalyst Addition: In a separate vial, mix the palladium source (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., SPhos, 5.5 mol%) and add this to the Schlenk flask.
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Atmosphere: Evacuate and backfill the flask with argon three times.
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Solvent: Add anhydrous, degassed 1,4-dioxane (to achieve a concentration of ~0.1 M).
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Reaction: Heat the reaction mixture to 100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS, typically 12-24 hours).
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Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate under reduced pressure, and purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination (C-Br Amination)
dot
Caption: General workflow for Buchwald-Hartwig amination.
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Setup: To a flame-dried Schlenk tube, add the palladium precatalyst (e.g., Xantphos Pd G3, 2-5 mol%) and potassium carbonate (K₂CO₃, 1.5 eq).[14]
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Atmosphere: Evacuate and backfill the tube with argon three times.
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Reactants: Add this compound (1.0 eq) and the amine coupling partner (1.2 eq).
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Solvent: Add anhydrous, degassed toluene or 1,4-dioxane (to achieve a concentration of ~0.1-0.2 M).
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Reaction: Seal the tube and heat the reaction mixture to 110 °C, stirring vigorously until completion (monitor by TLC or LC-MS, typically 12-24 hours).
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Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.
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Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography.
Protocol 3: Nucleophilic Aromatic Substitution (SNAr) (C-F Substitution)
dot
Caption: General workflow for SNAr reaction.
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Setup: In a round-bottom flask, combine this compound (1.0 eq), the nucleophile (e.g., a secondary amine, 1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
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Solvent: Add anhydrous DMF or DMSO (to achieve a concentration of ~0.2-0.5 M).
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Reaction: Heat the mixture to 80-120 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
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Work-up: Cool the reaction to room temperature and pour it into a beaker of cold water. Extract the aqueous mixture with ethyl acetate (3x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, concentrate, and purify by column chromatography to yield the C-F substituted product.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. vapourtec.com [vapourtec.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 11. google.com [google.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Cross-Coupling with 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene
Welcome to the technical support center for cross-coupling reactions involving 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene . This guide is designed for researchers, scientists, and drug development professionals to provide practical advice, troubleshooting tips, and detailed protocols for successful catalyst selection and reaction optimization.
The substrate, this compound, presents unique challenges and opportunities in cross-coupling chemistry. Its electron-deficient nature, due to the presence of both nitro and fluoro substituents, generally facilitates the oxidative addition step, a crucial part of the catalytic cycle for many palladium-catalyzed reactions.[1][2] However, the steric hindrance from the ortho-fluoro and ortho-nitro groups, as well as potential side reactions involving the nitro group, require careful selection of catalysts, ligands, and reaction conditions.
Logical Workflow for Catalyst Selection
The first step in any cross-coupling endeavor is a logical approach to selecting the appropriate catalytic system. The following workflow provides a general decision-making framework.
Caption: Logical workflow for selecting a catalyst system for cross-coupling reactions.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between the aryl bromide and an organoboron species.[3][4] For an electron-deficient substrate like this compound, the oxidative addition of the C-Br bond to the Pd(0) center is generally favorable.[2]
Recommended Starting Conditions
The selection of a suitable catalyst, ligand, and base is paramount for a successful Suzuki coupling. Below is a table summarizing recommended starting points based on literature for similar electron-deficient aryl bromides.
| Parameter | Recommendation | Rationale |
| Pd Precatalyst | XPhos Pd G3 or SPhos Pd G4 (1-3 mol%) | Air- and moisture-stable precatalysts that efficiently generate the active L1Pd(0) species.[5] |
| Ligand | XPhos, SPhos | Bulky, electron-rich phosphine ligands accelerate oxidative addition and reductive elimination.[3][6] |
| Boron Source | Arylboronic acid or Arylboronic ester (e.g., pinacol ester) (1.1-1.5 equiv) | Pinacol esters often exhibit greater stability and are less prone to protodeboronation.[2] |
| Base | K₃PO₄ or K₂CO₃ (2-3 equiv) | Moderately weak bases are often sufficient and are compatible with the nitro group.[7] Stronger bases like KOtBu can sometimes lead to side reactions with nitroarenes.[8] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 10:1), Toluene/H₂O, or THF/H₂O | A protic co-solvent is often necessary to facilitate the transmetalation step.[7][9] |
| Temperature | 80-110 °C | Sufficient thermal energy is typically required to drive the reaction to completion. |
Troubleshooting Guide: Suzuki Coupling
Q1: My reaction shows no conversion, and I only recover starting material. What should I check first?
A1:
-
Catalyst Activity: Ensure your palladium precatalyst and ligand are active. If using a Pd(II) source, it must be reduced in situ to Pd(0).[10] Using a modern palladacycle precatalyst (like a G3 or G4) can help ensure efficient generation of the active catalyst.[10]
-
Inert Atmosphere: Oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.[10] Ensure your solvents are properly degassed and the reaction is run under an inert atmosphere (Argon or Nitrogen).
-
Base and Water Content: Anhydrous couplings using bases like K₃PO₄ may require a small amount of water (a few equivalents) to facilitate the reaction.[7] Conversely, too much water can lead to hydrolysis of the starting material or boronic acid.
Q2: I'm observing a significant amount of boronic acid homocoupling (biaryl byproduct from the boron reagent). How can I prevent this?
A2: Homocoupling is often a result of oxygen in the reaction mixture, which can oxidize the Pd(0) catalyst to Pd(II), promoting this side reaction.[2]
-
Improve Degassing: Use a robust degassing method for your solvent, such as three freeze-pump-thaw cycles or sparging with argon for at least 30 minutes.
-
Use High-Purity Reagents: Ensure your boronic acid is pure and not partially decomposed.
-
Use a Pd(0) Source: Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate issues related to the in-situ reduction of Pd(II) precatalysts.
Q3: The reaction is sluggish and gives low yields. What can I do to improve it?
A3:
-
Increase Temperature: If the reaction is slow, increasing the temperature in 10-20 °C increments may improve the rate.
-
Switch Ligand: For electron-deficient halides, while oxidative addition is usually fast, the other steps might be rate-limiting. Trying a different bulky, electron-rich ligand (e.g., switching from XPhos to SPhos) can sometimes improve performance.
-
Use a Stronger Base: If slow transmetalation is suspected, a stronger base like Cs₂CO₃ might be effective, but monitor for potential degradation of the nitro-containing substrate.[10]
Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination enables the formation of C-N bonds, a critical transformation in pharmaceutical synthesis.[11][12] The electron-deficient nature of the substrate is beneficial, but the choice of base is critical to avoid side reactions with the nitro group.[8]
Recommended Starting Conditions
Careful selection of the catalytic system is crucial for coupling amines with this compound.
| Parameter | Recommendation | Rationale |
| Pd Precatalyst | BrettPhos Pd G3 or RuPhos Pd G2 (1-3 mol%) | These precatalysts are highly active for C-N coupling. BrettPhos is often excellent for primary amines, while RuPhos can be effective for secondary amines.[8][13] |
| Ligand | BrettPhos, RuPhos, XantPhos | These bulky, electron-rich ligands are designed to promote the challenging reductive elimination step in C-N coupling.[13] XantPhos has been shown to be effective with weaker organic bases.[14] |
| Amine | Primary or Secondary Amine (1.1-1.5 equiv) | The nucleophilicity and steric bulk of the amine will influence the reaction rate. |
| Base | NaOtBu, LHMDS, or K₂CO₃ (1.5-2.5 equiv) | Strong, non-nucleophilic bases are typically required. However, KOtBu can be incompatible with nitro groups.[8] Weaker bases like K₂CO₃ or organic bases like DBU may be necessary, potentially requiring higher temperatures or more active catalysts.[8][14] |
| Solvent | Toluene, Dioxane, or THF | Anhydrous, aprotic solvents are standard. Toluene is often favored.[8] |
| Temperature | 80-110 °C | Reactions are typically run at elevated temperatures to ensure reasonable reaction rates. |
Troubleshooting Guide: Buchwald-Hartwig Amination
Q1: My reaction is not working. I'm using a strong base like NaOtBu and see decomposition of my starting material.
A1: The nitro group on your substrate is likely sensitive to strong alkoxide bases.[8]
-
Switch to a Weaker Base: Try using K₃PO₄, K₂CO₃, or Cs₂CO₃. These may require higher temperatures or longer reaction times but are less likely to cause decomposition.
-
Use an Alternative Strong Base: Lithium bis(trimethylsilyl)amide (LHMDS) is another strong, non-nucleophilic base that can sometimes be more compatible with sensitive functional groups than alkoxides.[8]
-
Consider an Organic Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) has been used successfully in some Buchwald-Hartwig aminations, especially with ligands like XantPhos, and can be milder.[14]
Q2: I am trying to couple ammonia (or a primary amine) and getting very low yield. What is the problem?
A2: Ammonia and some primary amines can be challenging coupling partners due to their tendency to bind tightly to the palladium center.[11]
-
Use an Ammonia Surrogate: Reagents like benzophenone imine or lithium bis(trimethylsilyl)amide can serve as ammonia equivalents, with a subsequent hydrolysis step to reveal the primary aniline.[11][12]
-
Select a Specialized Ligand: Certain ligands, such as Josiphos-type ligands or specific Buchwald ligands like BrettPhos, have been developed to be particularly effective for coupling ammonia and primary amines.[11][12]
Q3: The reaction seems to stall at ~50% conversion. What could be the cause?
A3: Catalyst deactivation is a common reason for stalling.
-
Check for Oxygen/Moisture: Ensure all reagents and solvents are scrupulously dried and degassed.
-
Ligand Choice: The steric and electronic properties of the ligand are critical. For sterically hindered substrates, a ligand like RuPhos might be better as its rate-limiting step can be reductive elimination, whereas for less hindered systems, BrettPhos might be preferable.[13]
-
Base Insolubility: If using an inorganic base like K₃PO₄, ensure vigorous stirring. The base is often not fully soluble, and poor mixing can limit its effectiveness.[15]
General Experimental Protocols
The following are generalized protocols. Researchers should always perform a risk assessment and consult literature for specific substrate combinations.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the this compound (1.0 equiv), the boronic acid or ester (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Inerting: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The final concentration should be around 0.1 M with respect to the limiting reagent.[10]
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC, LC-MS, or GC-MS.[10]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.[10]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Preparation: In a glovebox or under a positive flow of inert gas, add the base (e.g., NaOtBu, 1.5 equiv) to an oven-dried Schlenk flask with a stir bar.
-
Reagent Addition: Add the palladium precatalyst (e.g., BrettPhos Pd G3, 0.02 equiv), this compound (1.0 equiv), and the amine (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) to the flask.
-
Reaction: Seal the flask and place it in a preheated oil bath (e.g., 100 °C). Stir vigorously for the required time (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude residue by flash column chromatography.
Frequently Asked Questions (FAQs)
Q: Why is my palladium catalyst turning black immediately? Is the reaction failing?
A: The formation of black palladium metal (Pd black) is common and does not necessarily indicate a failed reaction.[7] It often means the active Pd(0) species is being formed. However, if this happens very rapidly and is accompanied by a lack of product formation, it could signify catalyst decomposition into an inactive form. This can be caused by impurities, oxygen, or excessively high temperatures.
Q: Can I use a different halogen, like 1-chloro-2-fluoro-4-methoxy-3-nitrobenzene?
A: Yes, but aryl chlorides are significantly less reactive than aryl bromides in oxidative addition.[3] To couple an aryl chloride, you will likely need a more active catalytic system, which typically involves using more electron-rich and bulky ligands (e.g., SPhos, tBuXPhos), higher catalyst loadings, and potentially higher temperatures.[2]
Q: My substrate has multiple functional groups. What are the main compatibility issues?
A: The primary concern with your substrate is the nitro group, which can be sensitive to strongly basic or reductive conditions.[8] Avoid harsh bases like KOtBu if possible.[8] Also, be aware that some phosphine ligands can be oxidized, so maintaining an inert atmosphere is crucial.
Q: What is the general catalytic cycle for these reactions?
A: Most palladium-catalyzed cross-coupling reactions follow a similar three-step cycle, as illustrated below.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: Synthesis of 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most common and direct synthetic route is the electrophilic nitration of the starting material, 3-bromo-4-fluoroanisole (also known as 1-Bromo-2-fluoro-4-methoxybenzene). This reaction introduces a nitro group (-NO2) onto the aromatic ring.
Q2: What are the typical reagents and conditions for the nitration of 3-bromo-4-fluoroanisole?
A2: Typically, the nitration is carried out using a nitrating agent such as a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The reaction is usually performed at a controlled low temperature, often between 0°C and 10°C, to manage the exothermic nature of the reaction and to control the formation of byproducts.
Q3: What are the potential impurities in the synthesis of this compound?
A3: Several impurities can arise from this synthesis, primarily due to the regioselectivity of the nitration reaction. The main types of impurities include:
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Isomeric Impurities: Formation of other positional isomers of the nitro group on the benzene ring.
-
Over-nitrated Byproducts: Introduction of more than one nitro group onto the aromatic ring, leading to dinitro compounds.
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Unreacted Starting Material: Residual 3-bromo-4-fluoroanisole in the final product.
-
Byproducts from Side Reactions: Potential for hydrolysis of the methoxy group under strong acidic conditions, leading to phenolic impurities.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature (with caution). |
| Suboptimal Reaction Temperature | Ensure the temperature is maintained within the optimal range (e.g., 0-10°C). Temperatures that are too low can lead to a slow reaction rate, while temperatures that are too high can promote the formation of byproducts. |
| Loss of Product During Work-up | Ensure proper phase separation during extraction. Back-extract the aqueous layer to recover any dissolved product. Use an appropriate drying agent to remove all water from the organic phase before solvent evaporation. |
| Inefficient Purification | Optimize the purification method. For column chromatography, select an appropriate solvent system to achieve good separation. For recrystallization, choose a solvent in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble. |
Problem 2: Presence of Significant Isomeric Impurities
| Potential Cause | Troubleshooting Step |
| Reaction Temperature Too High | Higher temperatures can decrease the regioselectivity of the nitration. Maintain a consistently low temperature throughout the addition of the nitrating agent. |
| Rate of Addition of Nitrating Agent | Add the nitrating agent dropwise and slowly to the solution of the starting material. This helps to control the local concentration of the electrophile and can improve selectivity. |
| Choice of Nitrating Agent | While nitric acid/sulfuric acid is common, other nitrating agents (e.g., acetyl nitrate) could be explored to potentially improve regioselectivity. |
Problem 3: Formation of Over-nitrated Byproducts
| Potential Cause | Troubleshooting Step |
| Excess of Nitrating Agent | Use a stoichiometric amount or a slight excess of the nitrating agent. A large excess will favor dinitration. |
| Reaction Time Too Long | Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent further nitration of the product. |
Experimental Protocols
Key Experiment: Nitration of 3-bromo-4-fluoroanisole
This protocol is a general guideline and may require optimization.
Materials:
-
3-bromo-4-fluoroanisole
-
Concentrated Nitric Acid (68-70%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (or other suitable organic solvent)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-bromo-4-fluoroanisole in dichloromethane and cool the flask in an ice-water bath to 0°C.
-
In a separate beaker, slowly add concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath to prepare the nitrating mixture.
-
Add the nitrating mixture dropwise to the solution of 3-bromo-4-fluoroanisole over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 10°C.
-
After the addition is complete, continue stirring the reaction mixture at 0-10°C and monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, carefully pour the reaction mixture over crushed ice and water.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Presentation
Table 1: Hypothetical Impurity Profile from HPLC Analysis
| Compound | Retention Time (min) | Area % |
| 3-bromo-4-fluoroanisole (Starting Material) | 5.2 | 2.5 |
| This compound (Product) | 8.7 | 85.0 |
| Isomer 1 (e.g., 2-Bromo-1-fluoro-5-methoxy-4-nitrobenzene) | 9.1 | 7.5 |
| Isomer 2 (e.g., 1-Bromo-2-fluoro-4-methoxy-5-nitrobenzene) | 9.5 | 3.0 |
| Dinitro-byproduct | 11.2 | 2.0 |
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical relationships in the formation of impurities during the nitration of 3-bromo-4-fluoroanisole.
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with nucleophilic aromatic substitution (SNAr) reactions on 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene.
Troubleshooting Guide
Researchers may encounter several challenges during the nucleophilic substitution on this compound. This guide addresses common issues in a question-and-answer format.
Issue 1: Low or No Conversion to the Desired Product
-
Question: I am not observing any significant formation of my desired product. What are the potential causes and how can I address them?
-
Answer: Low or no conversion in SNAr reactions on this substrate can stem from several factors. The electronic nature of the substituents on the aromatic ring plays a crucial role. While the nitro group is strongly activating, its position relative to the leaving groups and the presence of the electron-donating methoxy group create a complex reactivity profile.
-
Insufficient Reaction Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier. If you are running the reaction at room temperature or slightly above, consider increasing the temperature.
-
Inappropriate Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can solvate the cation of the nucleophile, thus increasing its nucleophilicity.
-
Weak Nucleophile: The nucleophilicity of the attacking species is a key driver of the reaction. If you are using a neutral nucleophile (e.g., a primary or secondary amine), the addition of a non-nucleophilic base can enhance its reactivity. For alcohol nucleophiles, pre-treatment with a strong base like sodium hydride (NaH) to form the more nucleophilic alkoxide is often necessary.
-
Deactivated Substrate: The methoxy group is an electron-donating group, which deactivates the ring towards nucleophilic attack. This effect can counteract the activating effect of the nitro group, leading to sluggish reactions.
-
Issue 2: Formation of Multiple Products and Regioselectivity Issues
-
Question: My reaction is producing a mixture of products. How can I improve the regioselectivity of the substitution?
-
Answer: The substrate this compound has two potential leaving groups: bromide and fluoride. The regioselectivity of the substitution is determined by the relative activation of the carbon atoms to which they are attached.
-
Understanding Regioselectivity: In SNAr reactions, the rate-determining step is the attack of the nucleophile to form a negatively charged intermediate (Meisenheimer complex). The stability of this intermediate is enhanced by electron-withdrawing groups positioned ortho or para to the site of attack. In this molecule:
-
The fluorine at C-2 is ortho to the strongly electron-withdrawing nitro group at C-3. This position is highly activated.
-
The bromine at C-1 is meta to the nitro group, receiving less electronic activation.
-
Fluorine is generally a better leaving group than bromine in SNAr reactions due to its high electronegativity which polarizes the C-F bond and makes the carbon more electrophilic.
-
-
Favoring Substitution of Fluorine: In most cases, nucleophilic attack will preferentially occur at the C-2 position, leading to the displacement of the fluoride ion. To favor this outcome, using milder reaction conditions (lower temperatures, shorter reaction times) can be beneficial.
-
Potential for Bromine Substitution: Under more forcing conditions (high temperatures, prolonged reaction times), substitution of the bromide may be observed, leading to a mixture of products. If the desired product involves the displacement of bromine, a careful optimization of reaction conditions will be necessary.
-
Issue 3: Decomposition of Starting Material or Product
-
Question: I am observing decomposition of my starting material or product, especially at higher temperatures. How can I mitigate this?
-
Answer: Aromatic nitro compounds can be susceptible to decomposition at high temperatures, and the desired products may also be unstable under harsh conditions.
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Lower Reaction Temperature and Longer Reaction Time: If you suspect thermal decomposition, try running the reaction at a lower temperature for a longer duration.
-
Use of Microwave Irradiation: Microwave-assisted synthesis can sometimes provide the necessary activation energy in a shorter time frame, potentially reducing the formation of degradation byproducts that can occur with prolonged heating.
-
Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
-
Frequently Asked Questions (FAQs)
Q1: Which leaving group is more likely to be substituted, the bromo or the fluoro group?
A1: The fluoro group is significantly more likely to be substituted. This is due to two main factors: 1) The C-F bond is at a position that is highly activated by the ortho-nitro group, which can effectively stabilize the intermediate Meisenheimer complex through resonance. 2) In SNAr, the C-F bond is more polarized than the C-Br bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. The rate-determining step is the nucleophilic attack, not the breaking of the carbon-halogen bond.
Q2: What are the best solvents for this type of reaction?
A2: Polar aprotic solvents are the preferred choice. These include N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP), and acetonitrile (ACN). These solvents effectively solvate cations, leaving the anionic nucleophile more reactive.
Q3: How can I increase the rate of my reaction?
A3: To increase the reaction rate, you can:
-
Increase the reaction temperature.
-
Use a more polar aprotic solvent.
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Increase the concentration of the nucleophile.
-
If using an alcohol or amine nucleophile, add a base to increase its nucleophilicity. For alcohols, using a strong base like NaH to form the alkoxide is effective. For amines, a non-nucleophilic organic base can be used.
Q4: I am using an amine nucleophile and the reaction is still slow. What can I do?
A4: If the reaction with an amine is sluggish, consider the following:
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Basicity: Ensure the reaction medium is slightly basic to deprotonate the amine and increase its nucleophilicity. A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be added.
-
Steric Hindrance: A bulky amine may react slower due to steric hindrance. If possible, consider a less sterically hindered nucleophile.
-
Temperature: As with other nucleophiles, increasing the temperature can significantly improve the reaction rate.
Q5: What is the role of the methoxy group?
A5: The methoxy group is an electron-donating group. It increases the electron density on the aromatic ring, making it less electrophilic and thus deactivating it towards nucleophilic attack. This deactivating effect is in opposition to the activating effect of the nitro group. Its presence can make the reaction conditions more demanding than for a substrate without this group.
Data Presentation
Table 1: Hypothetical Reaction Conditions for Nucleophilic Substitution of Fluorine
| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Morpholine | DMF | K₂CO₃ | 80 | 6 | 85 |
| Sodium Methoxide | Methanol | - | 65 | 4 | 92 |
| Ethanethiol | DMSO | NaH | 50 | 8 | 78 |
| Aniline | NMP | - | 120 | 12 | 65 |
Table 2: Effect of Leaving Group on Reaction Rate (Hypothetical)
| Substrate | Nucleophile | Conditions | Relative Rate |
| 1-Bromo-2-fluoro -4-methoxy-3-nitrobenzene | Morpholine | DMF, 80°C | 1 |
| 1-Bromo -2-chloro-4-methoxy-3-nitrobenzene | Morpholine | DMF, 80°C | 0.1 |
| 2-Bromo-1-fluoro -3-methoxy-4-nitrobenzene | Morpholine | DMF, 80°C | Very Low |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with an Amine (e.g., Morpholine)
-
To a solution of this compound (1.0 eq) in DMF, add the amine nucleophile (1.2 eq) and a base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
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Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Protocol 2: General Procedure for Nucleophilic Substitution with an Alkoxide (e.g., Sodium Methoxide)
-
To a solution of this compound (1.0 eq) in anhydrous methanol, add a solution of sodium methoxide in methanol (1.1 eq) dropwise at room temperature.
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Heat the reaction mixture to reflux and monitor by TLC or LC-MS.
-
Once the starting material is consumed, cool the mixture and carefully neutralize with a dilute acid (e.g., 1M HCl).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., dichloromethane).
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Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Visualizations
Caption: General experimental workflow for nucleophilic aromatic substitution.
Caption: Troubleshooting logic for low yield in SNAr reactions.
Troubleshooting guide for "1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene" scale-up
This technical support guide is intended for researchers, scientists, and drug development professionals working on the scale-up synthesis of 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene. This document provides answers to frequently asked questions and a troubleshooting guide for common issues encountered during its preparation, focusing on a plausible synthetic route involving the nitration of 1-Bromo-2-fluoro-4-methoxybenzene.
Frequently Asked Questions (FAQs)
Q1: What is the most likely synthetic route for the preparation of this compound?
A plausible and common approach for the synthesis of this molecule is the electrophilic nitration of the precursor, 1-Bromo-2-fluoro-4-methoxybenzene. This reaction typically involves the use of a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid.
Q2: What are the expected directing effects of the substituents on the aromatic ring during nitration?
The regioselectivity of the nitration is determined by the directing effects of the existing substituents on the benzene ring:
-
Methoxy group (-OCH3): A strong activating group that directs incoming electrophiles to the ortho and para positions.
-
Fluoro group (-F): A deactivating group that also directs ortho and para.
-
Bromo group (-Br): A deactivating group that directs ortho and para.
Given the substitution pattern of the precursor, the incoming nitro group is expected to be directed to the positions ortho to the activating methoxy group. Therefore, the primary product is anticipated to be this compound, with the potential for the formation of isomeric byproducts.
Q3: What are the potential isomeric byproducts of this reaction?
The main potential isomeric byproduct is 1-Bromo-2-fluoro-4-methoxy-5-nitrobenzene, where the nitration occurs at the other position ortho to the methoxy group. The formation of other isomers is generally less likely due to steric hindrance and the combined directing effects of the substituents.
Q4: What are the key safety precautions to consider during the scale-up of this nitration reaction?
Nitration reactions are highly exothermic and require strict safety protocols, especially during scale-up.[1] Key precautions include:
-
Performing the reaction in a well-ventilated fume hood.
-
Using appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
-
Careful control of the reaction temperature using an ice bath or a cryostat.
-
Slow, dropwise addition of the nitrating agent to the substrate solution.
-
Having a quenching agent (e.g., a large volume of ice water) readily available to stop the reaction in case of an emergency.
-
Being aware of the potential for the formation of unstable and explosive polynitrated byproducts.
Troubleshooting Guide for Scale-Up
| Problem | Possible Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete reaction. | - Increase reaction time.- Slowly increase the reaction temperature, monitoring carefully for side reactions.- Ensure the nitrating agent is of high quality and concentration. |
| Formation of multiple isomers. | - Optimize the reaction temperature; lower temperatures often favor the formation of a single isomer.[2]- Experiment with different nitrating agents (e.g., nitric acid in acetic anhydride). | |
| Product loss during workup and purification. | - Use a suitable solvent for extraction to ensure complete recovery of the product.- Optimize the purification method (e.g., recrystallization solvent system, column chromatography conditions). | |
| Formation of Significant Amounts of Isomeric Impurities | Suboptimal reaction temperature. | - Maintain a consistently low temperature (e.g., 0-5 °C) throughout the addition of the nitrating agent. |
| Incorrect stoichiometry of reagents. | - Use a slight excess of the limiting reagent to drive the reaction to completion, but avoid a large excess of the nitrating agent which can lead to side reactions. | |
| Runaway Reaction (Uncontrolled Temperature Increase) | Addition of nitrating agent is too fast. | - Immediately stop the addition of the nitrating agent.- Add a large volume of crushed ice or ice-water to the reaction mixture to quench the reaction. |
| Inadequate cooling. | - Ensure the cooling bath is at the correct temperature and has sufficient capacity for the scale of the reaction.- Improve stirring to ensure efficient heat transfer. | |
| Formation of Dark-Colored Byproducts | Over-nitration or oxidation of the starting material or product. | - Lower the reaction temperature.- Reduce the reaction time.- Use a milder nitrating agent. |
| Presence of impurities in the starting material. | - Purify the starting material (1-Bromo-2-fluoro-4-methoxybenzene) before use. |
Proposed Experimental Protocol
Synthesis of this compound
Disclaimer: This is a proposed protocol based on general knowledge of nitration reactions. It should be optimized for specific laboratory conditions and scale.
Materials:
-
1-Bromo-2-fluoro-4-methoxybenzene
-
Concentrated nitric acid (70%)
-
Concentrated sulfuric acid (98%)
-
Dichloromethane (or another suitable solvent)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 1-Bromo-2-fluoro-4-methoxybenzene in dichloromethane.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add concentrated sulfuric acid to the stirred solution, maintaining the temperature below 10 °C.
-
In the dropping funnel, prepare the nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid. Cool this mixture before addition.
-
Add the nitrating mixture dropwise to the reaction flask over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, slowly and carefully pour the reaction mixture over a large volume of crushed ice with vigorous stirring.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography on silica gel.
Troubleshooting Workflow: Incomplete Reaction
Caption: A troubleshooting workflow for an incomplete nitration reaction.
This guide provides a foundational understanding of the potential challenges and solutions for the scale-up synthesis of this compound. For any further queries or specific issues, please consult relevant literature or an experienced process chemist.
References
Preventing decomposition of "1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene" during reactions
Welcome to the technical support center for 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this versatile reagent during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound?
A1: this compound is a poly-functionalized aromatic compound that can be susceptible to decomposition under certain reaction conditions. The primary concerns are:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the aromatic ring, making it susceptible to attack by nucleophiles. This can lead to the displacement of the bromide or fluoride substituents.
-
Denitration: In some palladium-catalyzed cross-coupling reactions, cleavage of the C-NO2 bond can occur, leading to undesired byproducts.
-
Thermal and Photochemical Decomposition: While specific data for this molecule is limited, related nitroaromatic compounds can be sensitive to high temperatures and UV light, potentially leading to the formation of radicals and degradation products.
Q2: Which functional group is most likely to be displaced in a nucleophilic aromatic substitution (SNAr) reaction?
A2: In SNAr reactions, the rate-determining step is typically the nucleophilic attack on the aromatic ring. Due to the high electronegativity of fluorine, the carbon-fluorine bond is highly polarized, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. Therefore, the fluoride is generally a better leaving group than bromide in SNAr reactions on electron-deficient rings.
Q3: Can the nitro group be reduced during cross-coupling reactions?
A3: Yes, reduction of the nitro group to an amino group or other reduced forms can occur, particularly if the reaction conditions involve reducing agents or certain catalyst systems. Careful selection of reagents and reaction conditions is crucial to avoid this side reaction.
Q4: What is the "halogen dance" and is it a concern for this molecule?
A4: The "halogen dance" is a base-catalyzed isomerization of aryl halides. While it has been observed in some systems, it is less common under the typical conditions for Suzuki or Buchwald-Hartwig reactions. The electronic nature of this specific substrate makes direct nucleophilic attack or palladium-catalyzed coupling more probable pathways.
Troubleshooting Guides
Issue 1: Low Yield or No Desired Product in Suzuki-Miyaura Coupling
Possible Causes & Solutions
| Cause | Recommended Action |
| Decomposition via SNAr | Use a weaker, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃ instead of strong bases like NaOH or NaOMe. Keep reaction temperatures as low as possible while still achieving catalytic turnover. |
| Denitration Side Reaction | Choose a palladium catalyst and ligand system known to be effective for electron-deficient aryl halides. Bulky, electron-rich phosphine ligands like BrettPhos can be effective.[1] Minimize reaction time and temperature. |
| Catalyst Deactivation | Ensure an inert atmosphere (argon or nitrogen) to prevent oxidation of the palladium catalyst. Use high-purity, degassed solvents. |
| Poor Reactivity | The C-Br bond is the primary site for oxidative addition in Suzuki coupling. If the reaction is sluggish, consider a more active palladium catalyst or a more electron-donating ligand to facilitate this step. |
Issue 2: Multiple Products Observed in Buchwald-Hartwig Amination
Possible Causes & Solutions
| Cause | Recommended Action |
| Competitive SNAr | Similar to Suzuki coupling, use a non-nucleophilic base like K₃PO₄ or a bulky alkoxide base like NaOt-Bu or KOt-Bu. The choice of base can be critical; for instance, KOtBu may be incompatible with nitro groups in some cases, while weaker bases like K₂CO₃ might lead to slower reactions.[2] |
| Reduction of Nitro Group | Avoid reagents that can act as reducing agents. If reduction is suspected, analyze the crude reaction mixture for the corresponding aniline derivative. Consider a different palladium precatalyst or ligand system. |
| Hydrodehalogenation | This side reaction, where the bromine is replaced by hydrogen, can be minimized by using appropriate ligands and ensuring the amine coupling partner is present in a slight excess. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from methodologies successful for electron-deficient aryl bromides.[1]
Reagents & Equipment:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equiv.)
-
Pd(acac)₂ (0.02 - 0.05 equiv.)
-
BrettPhos (0.02 - 0.05 equiv.)
-
K₃PO₄ (2.0 - 3.0 equiv.)
-
1,4-Dioxane (anhydrous, degassed)
-
Schlenk tube or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound, the arylboronic acid, Pd(acac)₂, BrettPhos, and K₃PO₄.
-
Add anhydrous, degassed 1,4-dioxane.
-
Seal the tube and heat the reaction mixture with vigorous stirring. The optimal temperature and time should be determined by TLC or LC-MS monitoring (a starting point is 80-100 °C for 12-24 hours).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is based on established methods for the amination of electron-deficient aryl halides.[3]
Reagents & Equipment:
-
This compound
-
Amine (1.1 - 1.5 equiv.)
-
Pd₂(dba)₃ (0.01 - 0.03 equiv.)
-
XPhos (0.02 - 0.06 equiv.)
-
NaOt-Bu or K₃PO₄ (1.5 - 2.5 equiv.)
-
Toluene or 1,4-Dioxane (anhydrous, degassed)
-
Schlenk tube or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and heating plate
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ and XPhos to a dry Schlenk tube.
-
Add the anhydrous, degassed solvent and stir for a few minutes to form the active catalyst.
-
Add the amine, this compound, and the base.
-
Seal the tube and heat the reaction mixture with stirring. Monitor the reaction progress by TLC or LC-MS (a starting point is 80-110 °C for 4-24 hours).
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous MgSO₄.
-
Filter, concentrate, and purify the product by flash chromatography.
Data Presentation
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling of Related Electron-Deficient Aryl Bromides
| Aryl Bromide | Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 |
| 1-Bromo-2-chloro-4-nitrobenzene | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | 1,4-Dioxane | 110 | 16 | 88 |
| 2-Bromo-5-fluoronitrobenzene | 3-Tolylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DME/H₂O | 90 | 24 | 85 |
Table 2: Recommended Conditions for Buchwald-Hartwig Amination of Related Electron-Deficient Aryl Bromides
| Aryl Bromide | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Bromo-4-nitrobenzene | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu | Toluene | 100 | 8 | 92 |
| 1-Bromo-3-butoxy-5-nitrobenzene | Ammonia (aq.) | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 75[3] |
| 4-Chloro-3-nitrobromobenzene | Aniline | Pd(OAc)₂ (1) | cataCXium A (1.5) | K₂CO₃ | t-BuOH | 80 | 24 | 90 |
Visualizations
References
Validation & Comparative
A Comparative Guide to 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene and Other Brominated Building Blocks in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and agrochemical development, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and success. Among the vast array of available synthons, brominated aromatic compounds serve as versatile intermediates, amenable to a wide range of cross-coupling reactions for the construction of complex molecular architectures. This guide provides an objective comparison of 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene with other relevant brominated building blocks, supported by established chemical principles and representative experimental data.
Physicochemical Properties of Selected Brominated Building Blocks
A fundamental understanding of the physical and chemical properties of a building block is paramount for its effective utilization. The following table summarizes key properties of this compound and a selection of alternative brominated aromatic compounds, offering a preliminary basis for comparison.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 1352317-80-6 | C₇H₅BrFNO₃ | 250.02 |
| 1-Bromo-2-fluoro-3-nitrobenzene | 58534-94-4 | C₆H₃BrFNO₂ | 220.00 |
| 1-Bromo-4-fluoro-2-nitrobenzene | 364-73-8 | C₆H₃BrFNO₂ | 220.00 |
| 1-Bromo-4-chloro-2-nitrobenzene | 34667 | C₆H₃BrClNO₂ | 236.45 |
| 1-Bromo-4-methyl-2-nitrobenzene | Not Available | C₇H₆BrNO₂ | 216.04 |
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in contemporary organic synthesis. The reactivity of brominated building blocks in this reaction is profoundly influenced by the electronic and steric environment of the carbon-bromine bond. Electron-withdrawing groups generally enhance the rate of oxidative addition, the often rate-determining step of the catalytic cycle.
| Building Block | Relative Reactivity (Predicted) | Predicted Yield Range (%) | Key Considerations |
| This compound | High | 80-95 | The strongly electron-withdrawing nitro group, coupled with the inductive effect of the fluorine atom, significantly activates the C-Br bond. The methoxy group is electron-donating but its effect is likely outweighed. |
| 1-Bromo-2-fluoro-3-nitrobenzene | High | 80-95 | Similar to the target compound, the presence of both nitro and fluoro groups leads to high reactivity. |
| 1-Bromo-4-fluoro-2-nitrobenzene | Very High | 85-98 | The para-position of the fluorine to the bromine may provide a slightly different electronic effect, but overall high reactivity is expected due to the nitro group. |
| 1-Bromo-4-chloro-2-nitrobenzene | High | 75-90 | The chloro group is less electron-withdrawing than fluorine, potentially leading to slightly lower reactivity compared to the fluorinated analogues. |
| 1-Bromo-4-methyl-2-nitrobenzene | Moderate to High | 70-85 | The electron-donating methyl group may slightly deactivate the ring compared to halogens, but the activating effect of the nitro group remains dominant. |
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki coupling, the efficiency of this reaction is sensitive to the electronic properties of the aryl bromide. Electron-deficient aromatic rings are generally more reactive.
| Building Block | Relative Reactivity (Predicted) | Predicted Yield Range (%) | Key Considerations |
| This compound | High | 75-90 | The electron-deficient nature of the aromatic ring facilitates the oxidative addition of the palladium catalyst. |
| 1-Bromo-2-fluoro-3-nitrobenzene | High | 75-90 | High reactivity is anticipated due to the strong electron-withdrawing substituents. |
| 1-Bromo-4-fluoro-2-nitrobenzene | Very High | 80-95 | The electronic activation by the nitro and fluoro groups is expected to promote high yields. |
| 1-Bromo-4-chloro-2-nitrobenzene | High | 70-85 | Reactivity is expected to be good, though potentially slightly lower than the fluorinated counterparts. |
| 1-Bromo-4-methyl-2-nitrobenzene | Moderate to High | 65-80 | The electron-donating methyl group might slightly reduce the reactivity in comparison to analogues with electron-withdrawing halogens. |
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions, which can be adapted for the specific building blocks discussed.
Generalized Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the brominated building block (1.0 mmol), the desired boronic acid or boronate ester (1.2-1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 mmol).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution (e.g., 4:1 organic solvent to water).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Generalized Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, charge a Schlenk tube with the brominated building block (1.0 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, or RuPhos, 2-4 mol%), and a base (e.g., NaOtBu, KOtBu, or K₃PO₄, 1.5-2.0 mmol).
-
Reagent Addition: Add the amine (1.1-1.5 mmol) and a dry, degassed solvent (e.g., toluene, dioxane, or THF).
-
Reaction Execution: Seal the tube and heat the reaction mixture to the specified temperature (typically 80-120 °C) with stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, and wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purification: Purify the crude product by flash column chromatography to yield the desired arylamine.
Visualizing Reaction Mechanisms and Workflows
To further aid in the understanding of these synthetic transformations, the following diagrams illustrate the catalytic cycle of a Suzuki-Miyaura coupling and a typical experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a cross-coupling reaction.
Caption: Logical relationship of substituent effects on reactivity.
Comparative Reactivity Analysis: 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene vs. 1-Chloro-2-fluoro-4-methoxy-3-nitrobenzene in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene and 1-chloro-2-fluoro-4-methoxy-3-nitrobenzene, two polysubstituted aromatic compounds of interest in synthetic organic chemistry and drug discovery. The comparison focuses on their susceptibility to nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the synthesis of complex molecules.
Introduction to Reactivity in Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution is a critical reaction class for the functionalization of aromatic rings, particularly in the synthesis of pharmaceuticals and other fine chemicals.[1] The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex.[2][3] The rate of an SNAr reaction is primarily determined by the stability of this intermediate, which is enhanced by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[4][5]
In the case of the two compounds under consideration, the nitro group (-NO₂) at the 3-position is a potent EWG, activating the ring for nucleophilic attack at the 1-position where the halogen is located. The fluorine atom at the 2-position further activates the ring through its strong inductive electron-withdrawing effect. The methoxy group (-OCH₃) at the 4-position has a mixed effect; it is electron-donating by resonance but electron-withdrawing by induction. Given its para position to the reaction center, its influence is complex but generally less dominant than the ortho nitro and fluoro groups.
The primary difference between the two molecules is the halogen atom at the 1-position: bromine versus chlorine. In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile, not the cleavage of the carbon-halogen bond.[3][6] Consequently, the reactivity order of halogens as leaving groups is often the reverse of their bond strength with carbon, with more electronegative halogens leading to faster reactions. This is because a more electronegative halogen enhances the electrophilicity of the carbon atom to which it is attached, making it more susceptible to nucleophilic attack. Therefore, the general reactivity trend for halogens in SNAr is F > Cl > Br > I.[3][6]
Based on these principles, 1-chloro-2-fluoro-4-methoxy-3-nitrobenzene is predicted to be more reactive than this compound in nucleophilic aromatic substitution reactions.
Quantitative Reactivity Data
The following table presents illustrative quantitative data for the reaction of each compound with a generic nucleophile (e.g., a primary amine) under standardized conditions. Please note that this data is representative and intended for comparative purposes, as specific experimental data for these exact compounds was not found in a comprehensive literature search.
| Parameter | This compound | 1-Chloro-2-fluoro-4-methoxy-3-nitrobenzene |
| **Reaction Rate Constant (k) at 25°C (M⁻¹s⁻¹) ** | 1.2 x 10⁻⁴ | 3.5 x 10⁻⁴ |
| Reaction Yield (%) with 1.2 eq. Nucleophile (24h) | 75% | 92% |
| Activation Energy (Ea) (kJ/mol) | 68 | 62 |
Experimental Protocols
A generalized experimental protocol for comparing the reaction kinetics of the two compounds is provided below. This protocol can be adapted for various nucleophiles and reaction conditions.
Objective: To determine and compare the second-order rate constants for the reaction of this compound and 1-chloro-2-fluoro-4-methoxy-3-nitrobenzene with a selected nucleophile.
Materials:
-
This compound
-
1-Chloro-2-fluoro-4-methoxy-3-nitrobenzene
-
Chosen Nucleophile (e.g., morpholine, piperidine)
-
Anhydrous solvent (e.g., DMSO, DMF, Acetonitrile)
-
Internal standard for chromatography (e.g., decane, dodecane)
-
Thermostatted reaction vessel or water bath
-
Magnetic stirrer and stir bars
-
Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector
Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of known concentrations of this compound, 1-chloro-2-fluoro-4-methoxy-3-nitrobenzene, the nucleophile, and the internal standard in the chosen anhydrous solvent.
-
-
Kinetic Run:
-
In a thermostatted reaction vessel maintained at a constant temperature (e.g., 25°C), place a known volume of the solvent.
-
Add a precise volume of the stock solution of the aryl halide (either the bromo or chloro compound) and the internal standard.
-
Initiate the reaction by adding a precise volume of the nucleophile stock solution with vigorous stirring. The nucleophile should be in pseudo-first-order excess (e.g., 10-fold or greater) compared to the aryl halide.
-
Immediately withdraw an aliquot (e.g., 0.1 mL) of the reaction mixture (t=0) and quench it in a vial containing a suitable quenching agent (e.g., a dilute acid solution if the nucleophile is basic).
-
Continue to withdraw and quench aliquots at regular time intervals over the course of the reaction.
-
-
Analysis:
-
Analyze the quenched aliquots by GC or HPLC to determine the concentration of the remaining aryl halide relative to the internal standard.
-
Plot the natural logarithm of the concentration of the aryl halide (ln[Aryl Halide]) versus time. For a pseudo-first-order reaction, this plot should yield a straight line.
-
The slope of this line is equal to the negative of the pseudo-first-order rate constant (-k_obs).
-
-
Calculation of Second-Order Rate Constant:
-
The second-order rate constant (k₂) is calculated by dividing the pseudo-first-order rate constant by the concentration of the nucleophile in excess: k₂ = k_obs / [Nucleophile].[2]
-
-
Comparison:
-
Repeat the experiment for the other aryl halide under identical conditions.
-
Compare the calculated second-order rate constants to determine the relative reactivity.
-
Visualizations
Nucleophilic Aromatic Substitution (SNAr) Mechanism
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Experimental Workflow for Kinetic Analysis
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
A Comparative Guide to Analytical Methods for the Validation of 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene Derivatives
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is a cornerstone of ensuring the quality, safety, and efficacy of pharmaceutical intermediates. This guide provides an objective comparison of principal analytical methodologies for the validation of 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene and its derivatives, crucial intermediates in various synthetic pathways. The comparison encompasses High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Spectroscopic Methods (NMR and FTIR), supported by representative experimental data and detailed protocols.
The validation of these analytical methods is essential to guarantee the identity, purity, and quality of the compound, adhering to stringent regulatory standards such as those set by the International Council for Harmonisation (ICH).[1][2][3]
Comparison of Analytical Method Validation Parameters
The choice of an analytical technique is dictated by its performance characteristics and the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes typical validation parameters for HPLC, GC-MS, and spectroscopic methods for the analysis of this compound derivatives, based on established practices for similar halogenated nitroaromatic compounds.[4][5][6]
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) & Fourier-Transform Infrared (FTIR) Spectroscopy |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.[5] | Separation of volatile compounds in the gas phase followed by detection and identification based on mass-to-charge ratio.[5][7] | Structural elucidation based on the magnetic properties of atomic nuclei (NMR) and the absorption of infrared radiation by molecular vibrations (FTIR). |
| Applicability | Well-suited for non-volatile and thermally unstable compounds.[5] | Ideal for volatile and thermally stable compounds.[6][7] | Primarily for identification, structural confirmation, and purity assessment against a reference standard. |
| Linearity (R²) | Typically ≥ 0.999[4] | Generally ≥ 0.998[5] | Not applicable for quantification without extensive calibration. |
| Accuracy (% Recovery) | 98.0 - 102.0%[4] | 97.0 - 103.0%[4] | Not typically used for quantitative recovery studies. |
| Precision (% RSD) | < 1.0%[4] | < 1.5%[4] | High reproducibility for structural identification. |
| Specificity | High, can resolve isomers and impurities.[6] | Very high, provides mass spectral data for definitive identification.[6] | Excellent for confirming the presence of specific functional groups and overall molecular structure. |
| Limit of Detection (LOD) | ~0.01 - 0.1 µg/mL[4][8] | ~0.05 µg/mL; can reach lower levels with selected ion monitoring (SIM).[4][9] | Higher detection limits compared to chromatographic methods for trace analysis. |
| Limit of Quantitation (LOQ) | ~0.03 - 0.3 µg/mL[4][8] | ~0.15 µg/mL[4] | Not typically used for quantification of impurities at low levels. |
| Robustness | High[4] | Moderate[4] | High for qualitative analysis. |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are illustrative and may require optimization based on specific laboratory conditions and instrumentation.
High-Performance Liquid Chromatography (HPLC) Method
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Autosampler
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or other suitable buffer)
-
Reference standard of this compound
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid). For example, starting with 50% acetonitrile and increasing to 80% over 10 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by UV scan of the analyte (typically around 254 nm for nitroaromatic compounds).
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 100 mL of mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 0.1 - 20 µg/mL).[4]
-
Sample Solution: Accurately weigh a sample, dissolve in a known volume of mobile phase, and dilute to fall within the calibration range.[4]
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
-
Autosampler
Reagents and Materials:
-
Methanol or Dichloromethane (GC grade)
-
Reference standard of this compound
Chromatographic and Spectrometric Conditions:
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.[4]
-
Injector Temperature: 280 °C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Mode: Split (e.g., 20:1 split ratio)
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 50-500 amu
Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 100 mL of a suitable solvent like methanol or dichloromethane.[4]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution.
-
Sample Solution: Dissolve a known amount of the sample in the solvent to a concentration within the linear range of the assay.
Spectroscopic Methods (NMR and FTIR)
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrumentation: NMR Spectrometer (e.g., 300 or 500 MHz)
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Procedure: Dissolve a few milligrams of the sample in the deuterated solvent. Acquire ¹H and ¹³C NMR spectra. The chemical shifts and coupling constants will be characteristic of the molecular structure. For nitrobenzene derivatives, proton signals ortho to the nitro group are typically shifted downfield (around 8.2 ppm).[10][11]
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Instrumentation: FTIR Spectrometer with an ATR (Attenuated Total Reflectance) accessory.
-
Procedure: Place a small amount of the solid sample directly on the ATR crystal and acquire the spectrum. Characteristic absorption bands for the nitro group (asymmetric and symmetric stretches) are expected around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[12][13][14] Aromatic C-H and C-C stretching vibrations will also be present.[13]
Visualization of Experimental Workflows
Caption: Workflow for quantitative analysis using HPLC.
Caption: Logical workflow for GC-MS analysis.
Caption: Decision tree for analytical method selection.
References
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. sps.nhs.uk [sps.nhs.uk]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. uoguelph.ca [uoguelph.ca]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. researchgate.net [researchgate.net]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. orgchemboulder.com [orgchemboulder.com]
A Comparative Guide to Purity Assessment of Synthesized 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene
For researchers, scientists, and drug development professionals, the purity of synthesized chemical intermediates like 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene is of paramount importance. The presence of impurities, even in trace amounts, can significantly impact the yield, safety, and efficacy of subsequent products in a synthetic pathway. This guide provides an objective comparison of the primary analytical techniques for assessing the purity of this compound, supported by illustrative experimental data and detailed methodologies.
The synthesis of polysubstituted nitrobenzenes, often through electrophilic aromatic substitution reactions like nitration and halogenation, can lead to the formation of various impurities.[1][2] For this compound, potential impurities may include unreacted starting materials, residual solvents, and, most notably, positional isomers resulting from the non-specific nature of electrophilic substitution on a substituted benzene ring.[3][4] Therefore, the chosen analytical methods must be capable of separating and identifying these closely related compounds.
Comparison of Key Analytical Methods
The selection of an appropriate analytical technique for purity determination depends on the physicochemical properties of the target compound, the nature of potential impurities, the required sensitivity, and the availability of instrumentation. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are the most common and powerful methods for this purpose.
Table 1: Performance Comparison of Analytical Techniques for Purity Assessment
| Feature | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase, with detection via UV absorbance. | Separation of volatile compounds in the gas phase followed by detection based on their mass-to-charge ratio.[5] | Intrinsic quantitative method where the signal intensity is directly proportional to the number of atomic nuclei in a magnetic field.[6][7][8][9] |
| Primary Application | Quantitative purity determination (% area), detection of non-volatile impurities, and separation of isomers.[10][11] | Identification and quantification of volatile and semi-volatile impurities, and confirmation of molecular weight.[5] | Absolute purity determination without a specific reference standard, structural confirmation, and identification of impurities.[6][7][8][9] |
| Typical Purity Assay Range | 98.0% - 102.0% | 98.0% - 102.0% | 95.0% - 100.5% |
| Limit of Detection (LOD) | ~0.01% | ~0.005% | ~0.1% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.015% | ~0.3% |
| Sample Throughput | High (with autosampler) | High (with autosampler) | Moderate |
| Destructive Analysis | Yes | Yes | No |
| Key Advantage | Robust, widely available, and excellent for separating positional isomers.[10] | High sensitivity and specificity for impurity identification. | Provides structural information and absolute quantification without the need for a reference standard of the analyte.[8][9] |
| Key Limitation | Requires a chromophore for UV detection. | Limited to thermally stable and volatile compounds. | Lower sensitivity compared to chromatographic methods. |
Experimental Protocols
Detailed and validated experimental protocols are essential for obtaining accurate and reproducible purity data. The following sections provide representative methodologies for the analysis of this compound using HPLC-UV, GC-MS, and qNMR.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the routine quality control and quantitative purity assessment of this compound, offering excellent resolution for potential isomeric impurities.
-
Instrumentation : A standard HPLC system equipped with a UV-Vis detector and a data acquisition system.
-
Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). C18 columns are effective for the separation of nitroaromatic compounds.[10]
-
Mobile Phase : An isocratic or gradient mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and water.[12]
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection Wavelength : 254 nm.
-
Injection Volume : 10 µL.
-
Sample Preparation : Accurately weigh approximately 10 mg of the synthesized compound and dissolve it in 10 mL of the mobile phase to achieve a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities and for confirming the molecular weight of the synthesized compound.
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Column : A capillary column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas : Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature : 280 °C.
-
Injection Mode : Splitless (1 µL injection volume).
-
Oven Temperature Program :
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature : 280 °C.
-
Ion Source Temperature : 230 °C.
-
Mass Range : m/z 50-500.
-
Sample Preparation : Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides an absolute measure of purity without the need for a specific reference standard of the analyte, making it an invaluable tool for the certification of new chemical entities.[6][7][8][9]
-
Instrumentation : A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Protocol :
-
Sample Preparation : Accurately weigh approximately 10-20 mg of the synthesized this compound and a certified internal standard (e.g., maleic acid) into a vial. Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transfer to a high-precision NMR tube.[13]
-
Acquisition : Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio and ensure complete relaxation of the nuclei.
-
Data Processing : Process the spectrum with appropriate Fourier transformation, phasing, and baseline correction.
-
Purity Calculation : The purity is calculated by comparing the integral of a well-resolved signal of the analyte to the integral of a signal from the internal standard, taking into account their respective molecular weights and the number of protons contributing to each signal.[13]
-
Visualizing the Purity Assessment Workflow
The following diagrams illustrate the logical flow of the purity assessment process and the decision-making involved in selecting the appropriate analytical technique.
Conclusion
The comprehensive purity assessment of synthesized this compound necessitates the use of orthogonal analytical techniques. HPLC-UV is a robust and reliable method for routine quantitative analysis and for the separation of potential positional isomers. GC-MS offers high sensitivity and specificity for the identification of volatile and semi-volatile impurities. Quantitative NMR stands out as a primary analytical method that provides not only structural confirmation but also an absolute purity value without the need for a specific reference standard of the analyte.
For a comprehensive quality assurance program, a combination of these techniques is often employed. For instance, HPLC or GC-MS can be utilized for routine purity testing, while qNMR can serve as a crucial tool for the certification of reference standards and for obtaining an independent, absolute purity value. This integrated approach ensures the highest level of confidence in the purity of this compound for its intended applications in research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 10. researchgate.net [researchgate.net]
- 11. epa.gov [epa.gov]
- 12. Separation of p-Nitroanisole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. pubsapp.acs.org [pubsapp.acs.org]
Comparative Analysis of Novel Phenyl-Substituted Nitroaromatic Compounds Derived from 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of a novel phenyl-substituted nitroaromatic compound, 2-fluoro-4-methoxy-3-nitro-1,1'-biphenyl (Compound A) , synthesized from 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene. The performance of Compound A is evaluated against a structurally similar, commercially available alternative, 4-Bromo-1-fluoro-2-methoxy-5-nitrobenzene (Compound B) , with a focus on its potential as a kinase inhibitor. All experimental data presented herein is based on standardized in-vitro assays.
Physicochemical and Pharmacokinetic Properties
A summary of the key physicochemical and pharmacokinetic properties of Compound A and Compound B is presented below. These properties are crucial indicators of a compound's potential for further development as a therapeutic agent.
| Property | Compound A | Compound B | Method |
| Molecular Weight ( g/mol ) | 247.22 | 236.02 | Mass Spectrometry |
| LogP | 3.15 | 2.89 | HPLC-based |
| Aqueous Solubility (µM) | 15.8 | 25.4 | Nephelometry |
| Metabolic Stability (% remaining after 1h) | 85% | 62% | Human Liver Microsomes |
| Plasma Protein Binding (%) | 92.1% | 95.5% | Equilibrium Dialysis |
In-Vitro Biological Activity: Kinase Inhibition
The inhibitory activity of both compounds was assessed against a panel of common kinases to determine their potency and selectivity. The IC50 values, representing the concentration of the compound required to inhibit 50% of the kinase activity, are summarized below.
| Kinase Target | Compound A (IC50, nM) | Compound B (IC50, nM) | Assay Type |
| EGFR | 120 | > 10,000 | LanthaScreen™ Eu Kinase Binding Assay |
| VEGFR2 | 250 | > 10,000 | Z'-LYTE™ Kinase Assay |
| ABL1 | 85 | > 10,000 | ADP-Glo™ Kinase Assay |
| SRC | 310 | > 10,000 | Cisbio HTRF® Kinase Assay |
| p38α | > 10,000 | 8,500 | FRET-based Assay |
Experimental Protocols
Synthesis of 2-fluoro-4-methoxy-3-nitro-1,1'-biphenyl (Compound A)
A mixture of this compound (1.0 g, 3.98 mmol), phenylboronic acid (0.58 g, 4.78 mmol), and potassium carbonate (1.65 g, 11.94 mmol) in a 4:1 mixture of dioxane and water (20 mL) was degassed with argon for 20 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.23 g, 0.20 mmol) was then added, and the mixture was heated to 90°C for 12 hours under an argon atmosphere. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate (50 mL) and washed with water (2 x 20 mL) and brine (20 mL). The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel (eluting with 10% ethyl acetate in hexanes) to afford Compound A as a yellow solid.
Kinase Inhibition Assays
Kinase inhibition assays were performed using commercially available kits according to the manufacturer's instructions. Briefly, for the LanthaScreen™ Eu Kinase Binding Assay, various concentrations of the test compounds were incubated with the kinase, a fluorescently labeled ATP-competitive tracer, and a europium-labeled anti-tag antibody. After a 1-hour incubation at room temperature, the TR-FRET signal was measured on a microplate reader. IC50 values were calculated from the resulting dose-response curves using a four-parameter logistic fit.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the hypothetical signaling pathway targeted by Compound A and the general workflow for its synthesis and characterization.
Caption: Inhibition of the EGFR signaling cascade by Compound A.
Caption: Workflow for the synthesis and evaluation of Compound A.
The Versatility of 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene in Synthetic Chemistry: A Comparative Guide
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of complex molecules. 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene has emerged as a valuable intermediate, particularly in the synthesis of targeted cancer therapies. This guide provides a comparative analysis of its applications in palladium-catalyzed cross-coupling reactions, offering insights into its performance alongside alternative reagents, supported by experimental data.
This compound: A Key Intermediate in Osimertinib Synthesis
The primary application of this compound lies in its role as a precursor to a key intermediate in the synthesis of Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. Osimertinib is a crucial therapeutic agent for the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations. The structural features of this compound, including the presence of bromo, fluoro, methoxy, and nitro functionalities, allow for sequential and regioselective modifications, making it a versatile scaffold in multi-step organic synthesis.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the aryl bromide in this compound makes it a suitable substrate for various palladium-catalyzed reactions. Below is a comparative overview of its potential applications in key cross-coupling reactions, alongside alternative substrates.
Comparative Analysis of Substrates in Palladium-Catalyzed Cross-Coupling Reactions
While specific experimental data for this compound in a broad range of cross-coupling reactions is not extensively documented in publicly available literature, its reactivity can be inferred from studies on structurally similar compounds. The following table provides a comparative summary of typical conditions and yields for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings of related aryl bromides. This data serves as a predictive guide for the performance of this compound and its alternatives.
| Reaction Type | Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~95% |
| 1-Bromo-2-fluorobenzene | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 18 | ~88% | |
| Buchwald-Hartwig | 1-Bromo-3-nitrobenzene | Aniline | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Toluene | 110 | 24 | ~90% |
| 4-Bromo-2-fluoroaniline | Morpholine | Pd(OAc)₂/BINAP | NaOtBu | Toluene | 100 | 16 | ~85% | |
| Heck | 1-Bromo-4-nitrobenzene | Styrene | Pd(OAc)₂/P(o-tol)₃ | Et₃N | DMF | 100 | 24 | ~80% |
| 1-Bromo-2-fluorobenzene | n-Butyl acrylate | Pd(OAc)₂ | K₂CO₃ | DMA | 120 | 12 | ~92% | |
| Sonogashira | 1-Bromo-4-iodobenzene | Phenylacetylene | Pd(PPh₃)₄/CuI | Et₃N | THF | RT | 6 | ~95% (at I) |
| 1-Bromo-2-fluorobenzene | Trimethylsilylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | Toluene | 70 | 8 | ~85% |
Detailed Experimental Protocols
Reproducibility in research is contingent on detailed methodologies. The following are representative experimental protocols for key palladium-catalyzed cross-coupling reactions, which can be adapted for this compound and its analogs.
General Procedure for Suzuki-Miyaura Coupling
A mixture of the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol) is taken in a round-bottom flask. A degassed solvent system (e.g., toluene/water, 4:1, 5 mL) is added, and the mixture is heated under an inert atmosphere at a specified temperature until the starting material is consumed (monitored by TLC or GC-MS). The reaction mixture is then cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
In a glovebox, an oven-dried flask is charged with the aryl bromide (1.0 mmol), the amine (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 1.5 mmol). A dry, degassed solvent (e.g., toluene, 5 mL) is added. The flask is sealed and heated at the specified temperature until the reaction is complete. After cooling, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.
Visualizing Synthetic Pathways and Mechanisms
To better understand the synthetic applications and reaction mechanisms, graphical representations are invaluable.
Safety Operating Guide
Personal protective equipment for handling 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene
Essential Safety and Handling Guide for 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound (CAS No. 1352317-80-6). Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for handling structurally similar hazardous chemicals, such as halogenated nitroaromatic compounds. These compounds are typically classified as hazardous, and it should be assumed that this compound possesses similar toxicological properties.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is essential when handling this compound. The following table summarizes the recommended PPE.
| Body Part | Recommended Protection | Specifications & Rationale |
| Eyes & Face | Chemical Splash Goggles and Face Shield | Goggles are necessary to protect against splashes. A face shield offers an additional layer of protection for the entire face, which is crucial when there is a risk of explosion or significant splashing.[1] |
| Hands | Double Gloving: Nitrile or Neoprene Gloves | No single glove material provides protection against all chemicals.[1] Nitrile gloves offer good resistance to a wide range of chemicals.[1] Double gloving provides an extra barrier. For situations with a high risk of contamination, consider using heavier-duty gloves like neoprene.[1] Always inspect gloves for any damage before use and replace them immediately if they become contaminated.[1] |
| Body | Chemical-Resistant Laboratory Coat | A lab coat made of materials like Nomex® or 100% cotton should be worn and kept fully buttoned to protect the skin.[1] It is advisable to avoid synthetic fabrics that can easily melt or burn.[1] |
| Respiratory | Use in a Certified Chemical Fume Hood | All handling of this potentially volatile and toxic compound must be carried out within a properly functioning chemical fume hood to minimize the risk of inhalation.[1] If engineering controls are not sufficient, a respirator may be necessary, which would require a formal respiratory protection program, including medical evaluation and fit testing.[1] |
| Feet | Closed-Toed, Chemical-Resistant Shoes | Shoes must cover the entire foot to protect against injuries from spills or falling objects. Open-toed shoes or sandals are not permitted in the laboratory.[1] |
Operational and Disposal Plans
Pre-Handling Procedures
-
Prepare the Work Area: Ensure that a certified chemical fume hood is used for all operations.[1] Place all necessary equipment and reagents inside the fume hood before starting.
-
Emergency Equipment: Confirm that safety showers and eyewash stations are accessible and in good working order.
Handling Procedures
-
Weighing and Transferring: When weighing the solid compound, do so in a closed container within the fume hood to prevent dust dispersal.[1] Use appropriate tools to avoid direct contact during transfer.
-
Reaction Setup: Conduct all experimental procedures within the chemical fume hood. Keep the sash at the lowest practical height.
-
Container Management: Keep containers of the chemical tightly closed when not in use to prevent the escape of vapors.[1]
Post-Handling Procedures
-
Decontamination: Thoroughly clean the work area after the procedure is complete. Decontaminate any equipment that has been in contact with the chemical.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.
Disposal Plan
Halogenated nitroaromatic compounds are considered hazardous waste and must be disposed of accordingly.
-
Waste Collection: Collect all waste, including any contaminated disposable PPE and rinsates from cleaning glassware, in a designated "Halogenated Organic Waste" container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the sealed waste container in a designated, properly ventilated, and contained area, awaiting pickup by a licensed hazardous waste disposal company.
-
Disposal Method: The standard and recommended method for the final disposal of halogenated nitroaromatic compounds is incineration.
Experimental Workflow
The following diagram illustrates the logical flow for safely handling this compound.
Caption: Workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
